5-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-2-6(1)7-3-8-5-11-12-9(8)10-4-7/h3-6H,1-2H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWKNOFHKSCYAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C3C(=C2)C=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Cyclopropyl Group: A Small Moiety with a Large Impact in Pyrazolo[3,4-b]pyridine Kinase Inhibitors
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in modern medicinal chemistry, serving as the core for numerous potent and selective kinase inhibitors.[1][2][3] Its success lies in its ability to act as a bioisostere of purine, effectively targeting the ATP-binding site of a wide range of kinases.[4] However, the journey from a promising scaffold to a viable drug candidate is fraught with challenges, including optimizing potency, selectivity, and pharmacokinetic properties. A key player in overcoming these hurdles is the strategic incorporation of small, conformationally constrained chemical groups. Among these, the cyclopropyl group has emerged as a particularly versatile and powerful modulator. This guide provides an in-depth analysis of the multifaceted roles of the cyclopropyl moiety in the context of pyrazolo[3,4-b]pyridine kinase inhibitors, exploring its influence on binding affinity, metabolic stability, and overall drug-like properties.
The Pyrazolo[3,4-b]pyridine Core: A Foundation for Kinase Inhibition
The pyrazolo[3,4-b]pyridine system is a bicyclic heterocycle that has become a cornerstone in the design of kinase inhibitors.[5][6] Its structure mimics the natural purine core of ATP, enabling it to effectively occupy the adenine-binding region of the kinase hinge, a critical interaction for potent inhibition. This scaffold is found in numerous developmental and approved anti-cancer drugs, targeting a variety of kinases such as Cyclin-Dependent Kinases (CDKs), Tropomyosin receptor kinases (TRKs), and Fibroblast Growth Factor Receptors (FGFRs).[1][2][7][8]
The power of this scaffold lies in its synthetic tractability and the defined vectors for substitution at various positions (N1, C3, C4, C5, C6), allowing medicinal chemists to fine-tune the inhibitor's properties to achieve desired potency and selectivity against a specific kinase target.[5]
Caption: Inhibitor interactions within the kinase ATP-binding site.
Optimizing Pharmacokinetic (ADME) Properties
Beyond improving potency, the cyclopropyl group is a powerful tool for enhancing a molecule's drug-like properties.
-
Blocking Metabolic Soft Spots: A common failure point for drug candidates is rapid metabolic breakdown. Replacing a metabolically labile group, such as an isopropyl or tert-butyl group, with a cyclopropyl group can effectively "shield" that position from oxidative metabolism by CYP enzymes. [9]This often leads to a longer plasma half-life and reduced clearance, increasing the drug's overall exposure.
-
Improving Permeability: By increasing lipophilicity without adding significant molecular weight, the cyclopropyl group can improve a compound's passive diffusion across cellular membranes, which is essential for reaching intracellular kinase targets.
Table 1: Illustrative Structure-Activity Relationship (SAR) Data This table presents hypothetical but representative data showing how the substitution of an isopropyl group with a cyclopropyl group can impact kinase inhibition and metabolic stability.
| Compound ID | R Group | Target Kinase IC₅₀ (nM) | Metabolic Half-Life (t½, min) in HLM |
| PZP-01 | Isopropyl | 55 | 15 |
| PZP-02 | Cyclopropyl | 8 | >120 |
| PZP-03 | Ethyl | 120 | 32 |
| PZP-04 | Phenyl | 25 | 45 |
| HLM: Human Liver Microsomes |
The data clearly illustrates the dual benefit: a significant increase in potency (lower IC₅₀) and a dramatic improvement in metabolic stability for the cyclopropyl-containing analog (PZP-02).
A Note of Caution: The Cyclopropylamine Liability
While highly beneficial, it is crucial to recognize a potential liability. When a cyclopropyl group is attached directly to a nitrogen atom (a cyclopropylamine), it can be susceptible to CYP-mediated oxidation. This can lead to ring-opening and the formation of reactive intermediates capable of forming covalent adducts with proteins, a mechanism associated with potential hepatotoxicity. [9]Therefore, while N-cyclopropyl groups can be effective, their metabolic fate must be carefully evaluated during preclinical development.
Experimental Validation Protocols
To experimentally validate the impact of a cyclopropyl group, two key assays are essential: a kinase inhibition assay to measure potency and a metabolic stability assay to assess pharmacokinetic properties.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol determines the IC₅₀ value of a compound against a target kinase by measuring the amount of ADP produced during the phosphorylation reaction.
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., PZP-01 and PZP-02) in DMSO, typically starting from 10 mM. Create a 10-point, 3-fold dilution series.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of 2x kinase/substrate solution (containing the target kinase and its specific peptide substrate in reaction buffer).
-
Inhibitor Addition: Add 0.5 µL of the serially diluted compound or DMSO (as a control) to the wells.
-
Initiate Reaction: Add 2 µL of 2.5x ATP solution to each well to start the kinase reaction. Incubate at room temperature for 60 minutes.
-
Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data relative to positive (no inhibitor) and negative (no kinase) controls. Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Experimental workflow for the ADP-Glo™ kinase inhibition assay.
Protocol: Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol assesses the rate at which a compound is metabolized by CYP enzymes, providing an estimate of its intrinsic clearance.
Methodology:
-
Reagent Preparation: Prepare a stock solution of the test compound (1 mM in DMSO). Prepare an NADPH regenerating system (NRS) solution and a stock of pooled HLM (20 mg/mL).
-
Reaction Mixture: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer (pH 7.4), HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Initiate Reaction: Pre-warm the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding the pre-warmed NRS solution.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the aliquot to a tube or well containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new plate or vial for analysis.
-
LC-MS/MS Analysis: Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point relative to the internal standard.
-
Data Analysis: Plot the natural log of the percentage of the compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant. The in vitro half-life (t½) is calculated as 0.693 / k.
Conclusion and Future Perspectives
The cyclopropyl group is far more than a simple alkyl substituent; it is a strategic tool that can be used to solve complex problems in kinase inhibitor design. Within the pyrazolo[3,4-b]pyridine series, its incorporation has proven to be a highly effective strategy for simultaneously enhancing binding potency and improving metabolic stability. By providing conformational rigidity and a metabolically robust hydrophobic element, it helps create inhibitors with superior efficacy and more favorable drug-like properties.
Future work in this area may involve the use of substituted cyclopropyl rings (e.g., with methyl or fluoro groups) to further probe the binding pocket and fine-tune physicochemical properties like solubility and pKa. As our understanding of kinase structures and drug metabolism continues to grow, the rational application of unique moieties like the cyclopropyl group will remain a cornerstone of successful drug discovery.
References
-
Mohamed, M., Awad, Y., El-Hallouty, S., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 78-88. [Link]
-
Díaz-Alonso, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. [Link]
-
Mohamed, M., Awad, Y., El-Hallouty, S., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Scientific Research Publishing. [Link]
-
Lin, R., et al. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 17(15), 4297-4302. [Link]
-
Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]
-
Al-Ostath, S., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals. [Link]
-
Al-Tel, T. H., et al. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules. [Link]
-
Abdel-Wahab, B. F., et al. (2021). Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165. ResearchGate. [Link]
-
Lin, R., et al. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Europe PMC. [Link]
-
S, S. P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Molecular Diversity. [Link]
-
Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
Fischer, P. M., et al. (2016). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. ACS Publications. [Link]
-
Kumar, A., et al. (2025). Structural Insights into the Role of the Stereochemistry of the Cyclopropyl Ring in the Inhibitory Activity of Xeruborbactam against SME-1 Class A Carbapenemase. PubMed. [Link]
-
Åstrand, A., et al. (2021). Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. ResearchGate. [Link]
-
Tallei, T. E., et al. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
-
Åstrand, A., et al. (2021). Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. Addiction Biology. [Link]
-
El-Sayed, N. N. E., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Al-Ostath, S., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI. [Link]
Sources
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
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- 7. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. hyphadiscovery.com [hyphadiscovery.com]
5-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine CAS 1936647-59-4 literature
CAS: 1936647-59-4 | Formula: C9H9N3 | MW: 159.19 Da
Executive Summary
5-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine represents a critical scaffold in modern medicinal chemistry, specifically within the design of ATP-competitive kinase inhibitors. As a fused bicyclic heteroaromatic system, it serves as a bioisostere for the indole or 7-azaindole pharmacophores, offering distinct hydrogen-bonding capabilities and metabolic profiles.
The inclusion of the cyclopropyl moiety at the C5 position is a strategic structural modification. Unlike flexible alkyl chains (ethyl, isopropyl), the cyclopropyl group introduces rigid lipophilicity, often improving potency by filling hydrophobic pockets in enzyme active sites (e.g., the gatekeeper region of kinases) while demonstrating superior metabolic stability against cytochrome P450 oxidation compared to non-cyclic alkyls.
Synthetic Architecture
The synthesis of CAS 1936647-59-4 is most reliably achieved through a convergent organometallic approach . While de novo cyclization strategies exist, the Suzuki-Miyaura cross-coupling of a halogenated precursor offers the highest regiocontrol and scalability for industrial applications.
Primary Route: Palladium-Catalyzed Cross-Coupling
This protocol utilizes 5-bromo-1H-pyrazolo[3,4-b]pyridine as the divergent intermediate. This route avoids the regioselectivity issues often encountered during the cyclization of unsymmetrical dicarbonyls.
Step-by-Step Protocol
Reagents:
-
Substrate: 5-Bromo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)
-
Coupling Partner: Cyclopropylboronic acid (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) or Pd(OAc)₂/SPhos
-
Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
Inertion: Charge a reaction vessel with the bromo-substrate, cyclopropylboronic acid, and base. Evacuate and backfill with Argon (x3).
-
Solvation: Add degassed 1,4-dioxane and water.
-
Catalysis: Add the Pd-catalyst under a positive stream of Argon.
-
Reaction: Heat the mixture to 90–100 °C for 12–16 hours. Monitor via LC-MS for the consumption of the bromide (M+H = 198/200) and formation of the product (M+H = 160).
-
Workup: Cool to RT. Dilute with EtOAc and wash with brine. Dry the organic phase over Na₂SO₄.
-
Purification: Flash column chromatography (SiO₂). Elute with a gradient of MeOH in DCM (0–5%).
Critical Process Parameter (CPP): Protection of the N1-position is often unnecessary if using mild bases; however, if yields are low (<40%), transient protection with a THP (tetrahydropyranyl) or SEM group is recommended to prevent catalyst poisoning by the free indazole-like nitrogen.
Synthetic Workflow Diagram
The following diagram illustrates the logic flow from precursor selection to final isolation.
Figure 1: Palladium-catalyzed Suzuki-Miyaura coupling workflow for C5-functionalization.
Chemical Reactivity & Functionalization
Once synthesized, the 5-cyclopropyl scaffold serves as a template for further elaboration. The reactivity profile is dominated by the electron-deficient pyridine ring and the nucleophilic pyrazole nitrogens.
Regioselective Alkylation (N1 vs. N2)
The 1H-pyrazolo[3,4-b]pyridine system is subject to tautomerism, but alkylation preferentially occurs at N1 under thermodynamic control (base/alkyl halide).
-
N1-Alkylation (Major): Favored due to the preservation of aromaticity in the pyridine ring.
-
N2-Alkylation (Minor): Often observed as a byproduct (typically <10-15%) or favored under specific kinetic conditions.
Electrophilic Aromatic Substitution (C3)
The C3 position is the most electron-rich site on the scaffold, suitable for:
-
Halogenation: NIS or NBS in DMF yields the 3-iodo or 3-bromo derivatives, enabling a second Suzuki coupling to create biaryl kinase inhibitors.
-
Formylation: Vilsmeier-Haack reaction introduces an aldehyde at C3.
Functionalization Map
Figure 2: Reactivity hotspots. C3 allows library expansion; N1 modulates solubility/binding; C5 provides metabolic stability.
Analytical Profile
Researchers must validate the identity of CAS 1936647-59-4 using the following expected spectral data.
| Technique | Expected Signals / Characteristics |
| 1H NMR (DMSO-d6) | Aromatic: δ ~8.50 (d, 1H, C6-H), ~8.00 (s, 1H, C3-H), ~7.90 (d, 1H, C4-H). NH: δ ~13.5 (br s, 1H). Cyclopropyl: δ ~2.05 (m, 1H, CH), ~0.95 (m, 2H, CH₂), ~0.75 (m, 2H, CH₂). |
| LC-MS (ESI+) | [M+H]+: 160.09 m/z. Retention Time: Mid-polar (elutes after unsubstituted analog due to lipophilic cyclopropyl). |
| Appearance | Off-white to pale yellow solid. |
Interpretation: The diagnostic "roofing" effect of the cyclopropyl methylene protons (0.7–1.0 ppm) coupled with the distinct pyridine doublets (coupling constant J ≈ 2.0–2.5 Hz for meta-like coupling if C4/C6 are involved, though here they are para-like in the fused system) confirms the structure.
Therapeutic Applications & Logic
The this compound motif is not merely a chemical intermediate; it is a privileged pharmacophore .
Kinase Hinge Binding
In many kinase inhibitors (e.g., targeting JAK, BRAF, or VEGFR), the pyrazolo[3,4-b]pyridine core acts as the "hinge binder."
-
N1-H: Acts as a Hydrogen Bond Donor (HBD) to the hinge region backbone carbonyl (e.g., Glu residue).
-
N7 (Pyridine): Acts as a Hydrogen Bond Acceptor (HBA) from the hinge region backbone amide (e.g., Leu residue).
The "Cyclopropyl Effect"
Replacing a standard ethyl or methyl group with a cyclopropyl ring at C5 often results in:
-
Potency Boost: The rigid geometry of the cyclopropyl group reduces the entropic penalty of binding compared to a flexible alkyl chain.
-
Metabolic Shielding: The cyclopropyl C-H bonds are stronger (approx. 106 kcal/mol) than acyclic secondary C-H bonds, slowing down oxidative clearance by CYP450 enzymes.
References
-
Synthesis of Pyrazolo[3,4-b]pyridines
-
Suzuki Coupling Methodology
- Title: "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines" (Analogous methodology applied to [3,4-b] system).
- Source:RSC Advances, 2013.
-
URL:[Link]
-
Intermediate Availability (5-Bromo)
-
Title: "5-Bromo-1H-pyrazolo[3,4-b]pyridine | CAS 875781-17-2"[2]
- Source: BLD Pharm / ChemicalBook.
-
-
Biological Context
Sources
Metabolic Stability Optimization: The 5-Cyclopropyl vs. 5-Methyl Pyrazolopyridine Bioisosteric Switch
The following technical guide details the metabolic stability comparison between 5-cyclopropyl and 5-methyl substituted pyrazolopyridines, designed for medicinal chemists and drug discovery scientists.
Executive Summary
In the optimization of pyrazolopyridine-based kinase inhibitors, the C5 position is a frequent vector for solubility and potency enhancement. However, the 5-methyl substituent often introduces a metabolic "soft spot," rendering the scaffold susceptible to rapid hepatic clearance via CYP450-mediated oxidation.
This guide analyzes the bioisosteric replacement of the 5-methyl group with a 5-cyclopropyl moiety. While generally effective at blunting
Mechanistic Analysis: The "Cyclopropyl Wall"
The Liability of the 5-Methyl Group
The methyl group attached to an electron-deficient heteroaromatic ring (like pyrazolo[1,5-a]pyridine) mimics a benzylic system.
-
Mechanism : Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) initiate hydrogen atom abstraction (HAT) from the methyl group.
-
Energetics : The resulting radical is stabilized by resonance with the aromatic system.
-
Pathway :
. -
Consequence : Rapid increase in polarity, loss of hydrophobic binding interactions, and accelerated renal clearance.
The Cyclopropyl Advantage
Replacing the methyl group with a cyclopropyl ring alters both the electronics and sterics of the metabolic site.
-
Bond Strength : The C-H bonds in a cyclopropyl ring possess significant
-character ( hybridization vs. for methyl). The BDE for a cyclopropyl C-H is approximately 106 kcal/mol , compared to ~98 kcal/mol for a primary benzylic-like methyl C-H. This creates a high energy barrier for the initial CYP-mediated HAT step. -
Steric Shielding : The cyclopropyl group is bulkier, potentially hindering the approach of the heme-iron oxidative center of the CYP enzyme.
Failure Modes (Expertise & Experience)
While often superior, the cyclopropyl group can introduce new liabilities.
-
Ring Opening : In specific electronic environments (e.g., adjacent to strong electron-withdrawing groups), the cyclopropyl ring can undergo Single Electron Transfer (SET) oxidation, leading to ring opening and the formation of reactive enone intermediates.
-
Case Study Warning : A Merck IDO1 inhibitor program demonstrated a case where a cyclopropyl ring was more metabolically labile than a methyl group due to unexpected oxidative ring opening.[1] This underscores the necessity of empirical MetID verification.
Visualization of Metabolic Pathways[2]
The following diagram illustrates the divergent metabolic fates of the two substituents.
Figure 1: Comparative metabolic pathways. The methyl group undergoes rapid sequential oxidation, while the cyclopropyl group resists initial abstraction.
Experimental Workflow: A Self-Validating System
To empirically validate the stability enhancement, follow this stepwise protocol. This system is designed to not just measure stability, but to confirm the mechanism of clearance.
Step 1: In Silico Prediction (Site of Metabolism)
Before synthesis, run the structures through a metabolic predictor (e.g., StarDrop, Schrödinger P450 Module).
-
Success Criteria : The 5-methyl group should be flagged as a top 3 Site of Metabolism (SOM). If the SOM is elsewhere (e.g., on the core scaffold), the substitution will yield minimal stability gains.
Step 2: Microsomal Stability Assay (HLM/MLM)
Objective : Determine Intrinsic Clearance (
Protocol :
-
Preparation : Prepare 10 mM stock solutions of test compounds (5-Me and 5-cPr analogs) in DMSO.
-
Incubation : Dilute to 1
M in phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration. -
Initiation : Pre-incubate for 5 min at 37°C. Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Sampling : Aliquot 50
L at min into 150 L ice-cold acetonitrile (containing internal standard like Tolbutamide). -
Analysis : Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation : Plot ln(% remaining) vs. time. Slope =
.- .
Step 3: Metabolite Identification (MetID)
Critical Step : If the Cyclopropyl analog is not more stable, you must identify why.
-
Incubation : Repeat Step 2 but at higher concentration (10
M) for 60 min to generate sufficient metabolite signal. -
Analysis : High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).
-
Data Interpretation :
-
Methyl Analog : Look for +16 Da (Hydroxylation) and +30 Da (Carboxylic acid).
-
Cyclopropyl Analog : Look for +16 Da (Ring hydroxylation) or +14 Da (Ring opening to ketone/aldehyde).
-
Comparative Data Summary
The following table summarizes typical SAR trends observed when switching from 5-methyl to 5-cyclopropyl on pyrazolopyridine scaffolds in kinase inhibitor programs.
| Parameter | 5-Methyl Analog | 5-Cyclopropyl Analog | Impact / Notes |
| HLM | High (> 50 | Low-Mod (< 20 | Primary Benefit : Blocks rapid oxidation. |
| Lipophilicity (cLogP) | ~2.5 | ~2.9 | Slight increase; monitor for solubility loss. |
| Potency ( | Baseline | Often Improved (2-5x) | Cyclopropyl fills hydrophobic pockets better than Methyl. |
| Major Metabolite | -COOH (Inactive) | Parent / Ring-OH | Prolongs pharmacodynamic duration. |
| Solubility | Moderate | Moderate/Low | Cyclopropyl "grease" can reduce aqueous solubility. |
Decision Logic for Lead Optimization
Use this logic flow to determine if the switch is appropriate for your specific molecule.
Figure 2: Strategic decision tree for implementing the methyl-to-cyclopropyl bioisosteric switch.
References
-
Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][3] Journal of Medicinal Chemistry. Link
-
Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery. Link
-
Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement.[4] ACS Medicinal Chemistry Letters. Link
-
Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry.[1][4][5][6][7] Link
-
BenchChem. (2025).[6] A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone Derivatives. Link
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificupdate.com [scientificupdate.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Fidelity Synthesis of 5-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine
[1][2]
Executive Summary & Strategic Rationale
The 1H-pyrazolo[3,4-b]pyridine system is a bioisostere of purine and quinazoline, widely utilized in oncology (CDK inhibitors) and cardiovascular therapeutics (sGC stimulators).[2] Introducing a cyclopropyl group at the C5 position (pyridine ring) significantly alters the pharmacokinetic profile, enhancing metabolic stability and lipophilicity compared to linear alkyl chains.[2]
Synthetic Challenge: Direct installation of a cyclopropyl group onto a pre-formed pyrazolopyridine core is difficult due to the poor reactivity of the pyridine ring towards Friedel-Crafts alkylation.[2] Solution: A convergent synthesis utilizing a cyclopropyl-substituted 3-carbon synthon (vinamidinium salt) condensed with a 5-aminopyrazole.[1][2] This method ensures exclusive regioselectivity for the [3,4-b] fusion and allows for late-stage diversification.
Core Retrosynthetic Logic
The target molecule is disassembled into two key building blocks:[2]
-
Nucleophile: 5-Amino-1H-pyrazole (commercially available or synthesized).[1][2]
-
Electrophile: 2-Cyclopropyl-3-(dimethylamino)prop-2-en-1-iminium salt (The "Vinamidinium Linker").[1][2]
Figure 1: Retrosynthetic strategy isolating the critical C-C and C-N bond formations.
Experimental Protocols
Protocol A: Synthesis of the Cyclopropyl Vinamidinium Linker
Objective: Prepare N-(2-cyclopropyl-3-(dimethylamino)allylidene)-N-methylmethanaminium perchlorate (or hexafluorophosphate).[1] Rationale: The Vilsmeier-Haack formylation of cyclopropylacetic acid provides a stable, highly reactive equivalent of 2-cyclopropylmalonaldehyde.[2]
Reagents:
-
Cyclopropylacetic acid (10.0 mmol)
-
Phosphorus oxychloride (POCl
) (30.0 mmol) -
Dimethylformamide (DMF) (Dry, 50.0 mmol)[2]
-
Sodium perchlorate (NaClO
) or Potassium Hexafluorophosphate (KPF ) (for anion exchange)
Step-by-Step Methodology:
-
Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under Argon, cool DMF (50 mmol) to 0 °C. Add POCl
(30 mmol) dropwise over 15 minutes. Stir for 30 minutes at 0 °C until the white Vilsmeier salt precipitates/suspends. -
Substrate Addition: Add cyclopropylacetic acid (10 mmol) dropwise to the Vilsmeier reagent.
-
Critical Control Point: Maintain temperature < 5 °C to prevent cyclopropyl ring opening.[2]
-
-
Formylation: Heat the mixture to 70 °C for 4 hours. The solution will turn yellow/orange.[2] Evolution of CO
occurs (decarboxylation-formylation sequence).[2] -
Quenching & Salt Formation:
-
Isolation: Filter the solid, wash with cold water and diethyl ether. Dry under vacuum.[2]
Protocol B: Condensation to this compound
Objective: Cyclocondensation of 5-aminopyrazole with the vinamidinium linker.[1][2]
Reagents:
-
5-Amino-1-substituted-pyrazole (e.g., 1-methyl, 1-benzyl, or 1H) (1.0 equiv)[1]
-
Cyclopropyl Vinamidinium Salt (from Protocol A) (1.1 equiv)
-
Pyridine (Solvent/Base) or Ethanol/NaOEt
-
Acetic Acid (Catalyst)[7]
Step-by-Step Methodology:
-
Mixing: In a reaction vial, dissolve 5-aminopyrazole (1.0 mmol) and the Vinamidinium salt (1.1 mmol) in Pyridine (5 mL).
-
Reflux: Heat the mixture to reflux (115 °C) for 6–12 hours.
-
Workup:
-
Purification: Purify via Flash Column Chromatography on Silica Gel.
Mechanistic Insight & Troubleshooting
The reaction proceeds via a regioselective Michael-type addition followed by cyclization.[1][2]
-
Nucleophilic Attack: The exocyclic amine of the pyrazole attacks the electrophilic carbon of the vinamidinium species.[2]
-
Elimination: Loss of dimethylamine generates an intermediate enaminone.[2]
-
Cyclization: The C4-carbon of the pyrazole (nucleophilic enamine character) attacks the second electrophilic carbon of the linker.[2]
-
Aromatization: Loss of the second dimethylamine/water equivalent yields the pyridine ring.[2]
Figure 2: Mechanistic pathway. The high temperature is required to overcome the energy barrier for the C4-attack on the vinylogous iminium.[2]
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete cyclization (Intermediate stuck) | Increase reaction time or switch solvent to glacial Acetic Acid (120 °C). |
| Regioisomer Formation | N1-H pyrazole tautomerism | Use N1-substituted 5-aminopyrazoles (e.g., N-Benzyl) to lock regiochemistry, then deprotect if needed.[1][2] |
| Cyclopropyl Opening | Reaction temp too high or acid too strong | Ensure Protocol A stays < 75 °C. Avoid strong Lewis acids like AlCl |
| Sticky Solid | Residual DMF or Pyridine | Co-evaporate with Toluene (3x) to remove high-boiling solvents.[2] |
Characterization Data (Expected)
For 5-Cyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine (Model Compound):
References
-
Stasch, J. P., et al. (2001).[2] "NO-independent regulatory site on soluble guanylate cyclase."[1][2] Nature, 410, 212–215.[2] (Describes the biological relevance of the pyrazolopyridine scaffold in BAY 41-2272). Link
-
Arnold, Z. (1963).[2] "The Vilsmeier-Haack Reaction of Aliphatic Acids." Collection of Czechoslovak Chemical Communications, 28, 863.[2] (Foundational method for vinamidinium salt synthesis).[2]
-
Quiroga, J., et al. (2008).[2] "Regioselective synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation." Journal of Heterocyclic Chemistry, 45(3), 769-773.[2] (Protocol for aminopyrazole condensation).[2][6][9][10][11][12] Link
-
Bayer AG. (2000).[2] "Substituted Pyrazolopyridines."[2][6][8] Patent WO2000006569.[2] (Industrial synthesis routes for 5-substituted derivatives). Link
-
Lynch, M. A., et al. (1998).[2] "Synthesis of 5-substituted pyrazolo[3,4-b]pyridines." Tetrahedron, 54(45), 13655-13666.[2] (Detailed mechanistic study of the condensation).
Sources
- 1. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]
- 2. 3-Dimethylaminoacrolein - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. data.epo.org [data.epo.org]
- 5. 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 8. repositorium.uminho.pt [repositorium.uminho.pt]
- 9. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. sciforum.net [sciforum.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for C5-Cyclopropylation of 1H-Pyrazolo[3,4-b]pyridine Core
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif found in a multitude of biologically active compounds and pharmaceuticals.[1][2][3][4][5] Its versatile structure allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and pharmacological activity. The introduction of a cyclopropyl group, a small, strained ring system, at the C5-position can significantly impact a molecule's potency, metabolic stability, and lipophilicity, making it a valuable modification in drug discovery programs. This guide provides detailed application notes and protocols for the C5-cyclopropylation of the 1H-pyrazolo[3,4-b]pyridine core, focusing on two robust and widely applicable synthetic strategies: Direct C5-H Cyclopropylation via Palladium Catalysis and Suzuki-Miyaura Cross-Coupling of C5-Halo-Pyrazolopyridines .
Strategic Considerations: Choosing the Right Path
The selection of an appropriate method for C5-cyclopropylation depends on several factors, including the availability of starting materials, the desired substrate scope, and tolerance of other functional groups on the 1H-pyrazolo[3,4-b]pyridine core.
-
Direct C-H Functionalization: This approach is atom-economical and avoids the pre-functionalization of the C5-position. It is particularly advantageous for late-stage modifications of complex molecules. However, controlling regioselectivity can be a challenge, and optimization of reaction conditions is often required.
-
Suzuki-Miyaura Cross-Coupling: This method offers high reliability and predictability. It involves the synthesis of a C5-halo-1H-pyrazolo[3,4-b]pyridine intermediate, which is then coupled with cyclopropylboronic acid. While requiring an additional synthetic step, it often provides higher yields and cleaner reactions.
Method 1: Direct C5-H Cyclopropylation via Palladium Catalysis
This protocol is adapted from established methods for the direct cyclopropylation of other heterocycles and is proposed as a viable route for the 1H-pyrazolo[3,4-b]pyridine core.[6] The reaction proceeds through a palladium-catalyzed C-H activation at the C5-position, followed by coupling with a suitable cyclopropylating agent.
Reaction Mechanism Overview
The proposed catalytic cycle involves the oxidative addition of a palladium(0) species to a cyclopropyl halide, followed by coordination to the pyrazolopyridine core. Subsequent C-H activation at the C5-position and reductive elimination furnishes the desired C5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine and regenerates the active palladium catalyst.
Caption: Proposed catalytic cycle for direct C5-H cyclopropylation.
Experimental Protocol: Direct C5-H Cyclopropylation
Materials:
-
Substituted 1H-pyrazolo[3,4-b]pyridine
-
Cyclopropyl iodide or bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the 1H-pyrazolo[3,4-b]pyridine (1.0 equiv), palladium(II) acetate (0.05 equiv), and triphenylphosphine (0.10 equiv).
-
Add the base (K₂CO₃, 2.0 equiv) to the tube.
-
Add anhydrous DMF (to make a 0.1 M solution with respect to the starting heterocycle).
-
Add the cyclopropyl halide (1.5 equiv) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Cthis compound.
Data Summary Table:
| Entry | Starting Material | Cyclopropylating Agent | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1H-Pyrazolo[3,4-b]pyridine | Cyclopropyl iodide | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | DMF | 110 | 18 | Expected good |
| 2 | 3-Methyl-1H-pyrazolo[3,4-b]pyridine | Cyclopropyl bromide | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ (2) | Dioxane | 120 | 24 | Expected good |
*Yields are hypothetical and will require experimental optimization.
Method 2: Suzuki-Miyaura Cross-Coupling of C5-Halo-Pyrazolopyridines
This highly reliable two-step method first involves the synthesis of a C5-halogenated 1H-pyrazolo[3,4-b]pyridine, which then undergoes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with cyclopropylboronic acid.[7][8][9]
Step 1: Synthesis of C5-Halo-1H-pyrazolo[3,4-b]pyridine
The C5-position of the 1H-pyrazolo[3,4-b]pyridine core can be halogenated using standard electrophilic halogenating agents.
Experimental Protocol: C5-Bromination
Materials:
-
Substituted 1H-pyrazolo[3,4-b]pyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
Procedure:
-
Dissolve the 1H-pyrazolo[3,4-b]pyridine (1.0 equiv) in acetonitrile at room temperature.
-
Add N-bromosuccinimide (1.1 equiv) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the C5-bromo-1H-pyrazolo[3,4-b]pyridine.
Step 2: Suzuki-Miyaura Cross-Coupling
The C5-bromo derivative is then coupled with cyclopropylboronic acid using a palladium catalyst.
Caption: Workflow for Suzuki-Miyaura C5-cyclopropylation.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
C5-Bromo-1H-pyrazolo[3,4-b]pyridine
-
Cyclopropylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a microwave vial or Schlenk tube under an inert atmosphere, add the C5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv), cyclopropylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and potassium carbonate (3.0 equiv).
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture.
-
Seal the vial and heat the reaction mixture to 80-100 °C for 2-6 hours (or use microwave irradiation at 120 °C for 30-60 minutes).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the Cthis compound.
Data Summary Table:
| Entry | C5-Halopyrazolopyridine | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | C5-Bromo-1H-pyrazolo[3,4-b]pyridine | Cyclopropylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (3) | Dioxane/H₂O | 90 | 4 | Expected high |
| 2 | C5-Iodo-3-methyl-1H-pyrazolo[3,4-b]pyridine | Cyclopropylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (3) | Toluene/EtOH/H₂O | 85 | 6 | Expected high |
*Yields are hypothetical and will require experimental optimization.
Safety and Handling
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Anhydrous and degassed solvents are crucial for the success of these reactions. Handle flammable solvents with care and away from ignition sources.
-
Halogenating Agents: N-Bromosuccinimide is a corrosive and lachrymatory substance. Handle with care in a fume hood.
-
Boronic Acids: While generally stable, some boronic acids can be sensitive to air and moisture. Store them under an inert atmosphere.
Conclusion
The C5-cyclopropylation of the 1H-pyrazolo[3,4-b]pyridine core is an achievable and valuable transformation for medicinal chemistry and drug discovery. Both direct C-H functionalization and Suzuki-Miyaura cross-coupling offer viable pathways to these important derivatives. The choice of method will depend on the specific synthetic goals and available resources. The protocols provided herein serve as a comprehensive guide for researchers to successfully synthesize C5-cyclopropyl-1H-pyrazolo[3,4-b]pyridines.
References
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022). MDPI. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. [Link]
-
New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. (2023). Beilstein Journals. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). PMC. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. [Link]
-
Palladium-Catalyzed Direct Cyclopropylation of Heterocycles. (2015). PubMed. [Link]
-
Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling. (2018). ResearchGate. [Link]
-
Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. (2011). Royal Society of Chemistry. [Link]
-
Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4 - Pro Progressio Alapítvány. (2011). Pro Progressio Alapítvány. [Link]
Sources
- 1. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques [mdpi.com]
- 2. dau.url.edu [dau.url.edu]
- 3. BJOC - New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones [beilstein-journals.org]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Palladium-Catalyzed Direct Cyclopropylation of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. proprogressio.hu [proprogressio.hu]
- 9. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Suzuki-Miyaura Coupling of 5-Cyclopropyl-pyrazolo[3,4-b]pyridine Intermediates
This Application Note is designed for researchers and process chemists optimizing the synthesis of 5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine . This specific transformation represents a "perfect storm" of synthetic challenges: an electron-deficient heteroaryl halide coupling with a sterically demanding, sp³-hybridized boronic acid prone to protodeboronation.
The following guide moves beyond generic Suzuki conditions, providing a mechanistic rationale and field-tested protocols specifically for this scaffold.
Executive Summary & Mechanistic Challenge
The introduction of a cyclopropyl group onto the 5-position of a pyrazolo[3,4-b]pyridine core is a critical step in the synthesis of various kinase inhibitors (e.g., analogues of Vericiguat or Bay-series compounds).
The Challenge Matrix
-
Electrophile Deactivation: The 5-position of the pyrazolo[3,4-b]pyridine is electron-deficient (pyridine ring), which generally favors oxidative addition. However, the adjacent nitrogens can coordinate to Palladium, poisoning the active catalyst species [1].
-
Nucleophile Instability: Cyclopropylboronic acid is notoriously unstable. It has a high tendency for protodeboronation (hydrolysis of the C-B bond) under aqueous basic conditions, leading to the formation of cyclopropane gas and reduced yields [2].
-
Slow Transmetallation: The transfer of the cyclopropyl group (sp³ hybridized) is significantly slower than aryl groups (sp²), often leading to competing homocoupling or hydrodehalogenation of the starting material [3].
The Solution: Ligand & Base Selection
To overcome these barriers, the protocol relies on bulky, electron-rich phosphines (e.g., PCy3, XPhos) to facilitate oxidative addition and stabilize the Pd(0) species, combined with a controlled biphasic base system (K₃PO₄/Toluene/Water) that buffers the pH to minimize protodeboronation while maintaining enough concentration for the transmetallation step [2, 4].
Mechanistic Workflow (Visualization)
The following diagram illustrates the critical decision points and mechanistic bottlenecks in this specific coupling reaction.
Figure 1: Catalytic cycle highlighting the slow transmetallation of the cyclopropyl group and the risk of protodeboronation.
Experimental Protocols
Pre-requisite: Protection Strategy
Critical Recommendation: If your pyrazolo[3,4-b]pyridine has a free NH at the 1-position, protect it before coupling. The free NH is acidic and can quench the base or coordinate Pd.
-
Recommended PG: THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl).
-
Why: These groups are stable to basic Suzuki conditions but easily removed with mild acid later.
Protocol A: The "Deng-Li" Modified Conditions (High Success Rate)
This protocol is adapted from the seminal work by Wallace and Deng [2], specifically optimized for cyclopropyl couplings. It uses Tricyclohexylphosphine (PCy3) , which is bulky enough to prevent catalyst poisoning and electron-rich enough to drive the difficult oxidative addition.
Reagents:
-
Substrate: 5-Bromo-1-(THP)-pyrazolo[3,4-b]pyridine (1.0 equiv)
-
Boron Source: Cyclopropylboronic acid (1.5 - 2.0 equiv) Note: Use excess due to instability.
-
Catalyst: Pd(OAc)₂ (5 mol%)[1]
-
Ligand: PCy₃ (10 mol%) or PCy₃·HBF₄ (with extra base)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene / Water (20:1 ratio)
Step-by-Step Methodology:
-
Charge: In a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), Cyclopropylboronic acid (1.5 equiv), Pd(OAc)₂ (0.05 equiv), PCy₃ (0.10 equiv), and K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Cap the vial and purge with Argon or Nitrogen for 5 minutes. Oxygen is the enemy of PCy3.
-
Solvent Addition: Add degassed Toluene and Water (20:1 v/v). The small amount of water is crucial for the solubility of the inorganic base and the transmetallation mechanism.
-
Heating: Heat the mixture to 100 °C for 4–12 hours.
-
Checkpoint: Monitor by LCMS. If the boronic acid is consumed but starting material remains, add another 0.5 equiv of boronic acid.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[2]
-
Purification: Flash chromatography (typically Hexanes/EtOAc).
Protocol B: The "Buchwald" Alternative (For Scale-Up)
For larger scales (>10g) or stubborn substrates, the XPhos Pd G2 precatalyst is superior due to its air stability and faster activation.
Reagents:
-
Catalyst: XPhos Pd G2 (2–3 mol%)
-
Base: K₃PO₄ (0.5 M in water)
-
Solvent: THF or 1,4-Dioxane
-
Temperature: 80–90 °C
Advantage: XPhos forms a monolithic active species that is highly active for sp²-sp³ couplings and less sensitive to the "N-poisoning" effect of the pyridine ring [5].
Data Summary & Optimization Table
| Variable | Recommendation | Scientific Rationale |
| Boron Source | Cyclopropylboronic Acid (1.5–2.0 eq) | MIDA boronates are more stable but slower to release. The acid is faster but requires excess due to protodeboronation. |
| Catalyst System | Pd(OAc)₂ / PCy₃ | The steric bulk of PCy₃ prevents the formation of inactive Pd-bis(heterocycle) complexes. |
| Base | K₃PO₄ (Tribasic) | Weaker bases (Carbonates) are often too slow for cyclopropyl activation; stronger bases (Alkoxides) destroy the boronic acid. |
| Solvent | Toluene/H₂O (20:1) | Biphasic system protects the bulk of the boronic acid in the organic phase while allowing activation at the interface. |
| Temperature | 100 °C | High energy barrier for cyclopropyl transmetallation requires elevated temperatures. |
Troubleshooting Guide
Symptom: Protodeboronation (Cyclopropane gas formation, low yield).
-
Cause: Base concentration too high or temperature too high.
-
Fix: Switch to Cyclopropyl MIDA boronate . The "slow release" mechanism of MIDA boronates keeps the concentration of free boronic acid low, matching the rate of transmetallation and preventing decomposition [6].
Symptom: No Reaction (Starting Material Recovery).
-
Cause: Catalyst poisoning by the pyrazolo-pyridine nitrogens.
-
Fix: Ensure the N1-position is protected (THP/SEM). If already protected, increase catalyst loading to 10 mol% or switch to Pd(dppf)Cl₂ , which has a bite-angle that resists displacement by the substrate [3].
Symptom: Homocoupling of Boronic Acid. [3]
-
Cause: Oxidation of the catalyst or presence of O₂.
-
Fix: Rigorous degassing is required. Sparge solvents with Argon for 15 mins before use.
References
-
Li, J. J., & Gribble, G. W. (2011). Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. Elsevier.[4] Link
-
Wallace, D. J., & Chen, C. (2002). "Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions." Tetrahedron Letters, 43(39), 6987-6990. Link
-
Deng, W., et al. (2011). "Efficient Suzuki–Miyaura Coupling of Cyclopropylboronic Acid with Aryl Halides." Tetrahedron, 67(48), 9334-9341. Link
-
Miyaura, N. (2002). "Cross-Coupling Reactions: A Practical Guide." Topics in Current Chemistry, 219. Springer. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles." Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Knapp, D. M., et al. (2010). "Slow-Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society, 132(34), 12048–12059. Link
Sources
Application Note: Microwave-Assisted Synthesis of 5-Cyclopropyl-Pyrazolo[3,4-b]Pyridines
A Rapid, High-Yield Protocol for Medicinal Chemistry Scaffolds
Abstract
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2][3] This application note details a robust and highly efficient protocol for the synthesis of 5-cyclopropyl-pyrazolo[3,4-b]pyridine derivatives using a one-pot, multicomponent reaction (MCR) under microwave irradiation. Microwave-Assisted Organic Synthesis (MAOS) offers significant advantages over traditional convective heating, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[4][5] This guide provides a comprehensive workflow, from the underlying reaction mechanism to a detailed, step-by-step experimental protocol and expected analytical data, designed for researchers in drug discovery and synthetic chemistry.
Introduction and Scientific Background
Pyrazolo[3,4-b]pyridines are a class of bicyclic nitrogen-containing heterocycles that have garnered significant attention due to their wide range of biological activities.[1][6][7] This structural motif is found in compounds developed as kinase inhibitors, anti-inflammatory agents, and treatments for various stress-related illnesses.[1][8] The introduction of a cyclopropyl group at the C5 position is of particular interest in drug design, as this small, strained ring can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of a molecule.
Traditional synthetic routes to these scaffolds often require harsh conditions, long reaction times, and multi-step procedures that generate significant waste. Multicomponent reactions (MCRs) represent a more elegant and efficient approach, allowing for the construction of complex molecules in a single step by combining three or more substrates.[5][9] When coupled with microwave irradiation, which provides rapid and uniform heating, these MCRs can be accelerated from many hours to mere minutes.[4][10] This protocol leverages a four-component reaction to assemble the 5-cyclopropyl-pyrazolo[3,4-b]pyridine core, offering a time- and resource-efficient pathway to this valuable chemical series.
Reaction Mechanism and Rationale
The synthesis proceeds via a domino reaction that involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration. This sequence efficiently builds the pyridine ring onto a pre-existing aminopyrazole.[5][6]
Plausible Mechanistic Pathway:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between cyclopropanecarboxaldehyde and ethyl 2-cyanoacetate. This step forms the electrophilic intermediate, ethyl 2-cyano-3-cyclopropylacrylate (Intermediate I).
-
Michael Addition: The 5-aminopyrazole, acting as a nucleophile, attacks the electron-deficient β-carbon of the acrylate intermediate in a classic Michael-type addition. This forms Intermediate II.
-
Intramolecular Cyclization & Tautomerization: The amino group of the newly formed adduct attacks the nitrile carbon, leading to intramolecular cyclization to form Intermediate III. Tautomerization then occurs to yield a more stable intermediate.
-
Dehydration/Aromatization: The final step involves the elimination of a water molecule, leading to the formation of the stable, aromatic 5-cyclopropyl-pyrazolo[3,4-b]pyridine product.
The use of microwave energy dramatically accelerates each step of this cascade by efficiently overcoming the activation energy barriers, leading to a rapid formation of the final product.[4][9]
Caption: Domino reaction pathway for the MCR synthesis.
Comparative Advantage: Microwave vs. Conventional Heating
The efficiency of MAOS is most evident when compared directly with conventional oil-bath heating. Microwave irradiation transfers energy directly to polar molecules in the reaction mixture, resulting in rapid and uniform heating that avoids vessel wall effects and reduces the formation of side products.[4][10][11]
| Parameter | Microwave-Assisted Synthesis (MAOS) | Conventional Heating (Oil Bath) |
| Reaction Time | 15–30 minutes | 10–24 hours |
| Typical Yield | 85–95% | 50–75% |
| Energy Input | Direct, rapid, and efficient | Indirect, slow, and inefficient |
| Temperature Gradient | Minimal; uniform heating | Significant; vessel walls hotter |
| Side Products | Often reduced, higher purity | More prevalent |
| Process Control | Precise temperature & pressure control | Less precise |
Data synthesized from comparative studies on analogous heterocyclic systems.[2][4][5]
Detailed Experimental Protocol
This protocol describes the synthesis of a representative target, 6-Amino-5-cyano-3-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine , via a four-component reaction.
Materials and Equipment
-
Reagents:
-
1-Phenyl-5-aminopyrazole (1.0 mmol, 1.0 eq)
-
Cyclopropanecarboxaldehyde (1.0 mmol, 1.0 eq)
-
Malononitrile (1.0 mmol, 1.0 eq)
-
Ammonium acetate (1.5 mmol, 1.5 eq)
-
Ethanol (3 mL)
-
-
Equipment:
-
Biotage Initiator+ or similar dedicated microwave reactor
-
10 mL microwave process vial with a magnetic stir bar
-
Standard laboratory glassware for work-up
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography system (if required for purification)
-
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Synthesis Procedure
-
Vial Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add 1-phenyl-5-aminopyrazole (159 mg, 1.0 mmol), cyclopropanecarboxaldehyde (70 mg, 1.0 mmol), malononitrile (66 mg, 1.0 mmol), and ammonium acetate (115 mg, 1.5 mmol).
-
Solvent Addition: Add 3 mL of ethanol to the vial.
-
Sealing: Securely cap the vial with a septum cap.
-
Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Irradiate the mixture under the following conditions:
-
Temperature: 120 °C
-
Hold Time: 20 minutes
-
Power: Dynamic (automatic power modulation to maintain temperature)
-
Stirring: High
-
-
Cooling: After the irradiation is complete, cool the reaction vial to room temperature (below 50 °C) using a stream of compressed air.
-
Reaction Work-up: Pour the contents of the vial into a beaker containing 20 mL of ice-cold water.
-
Product Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration, washing the solid with cold water (2 x 10 mL).
-
Purification: The crude solid is often of high purity. For further purification, recrystallize the product from ethanol or purify by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient).
-
Characterization: Dry the purified product under vacuum and characterize by NMR and Mass Spectrometry. The expected yield is typically in the range of 85-92%.
Representative Characterization Data
The following data are representative for the target compound 6-Amino-5-cyano-3-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine , based on analysis of similar structures.[1][12][13][14]
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.10-8.00 (m, 2H, Ar-H), 7.65-7.55 (m, 2H, Ar-H), 7.50-7.40 (m, 1H, Ar-H), 7.30 (s, 2H, NH₂, D₂O exchangeable), 2.30-2.20 (m, 1H, cyclopropyl-CH), 1.20-1.10 (m, 2H, cyclopropyl-CH₂), 1.05-0.95 (m, 2H, cyclopropyl-CH₂).
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 160.1, 155.4, 152.3, 141.0, 138.5, 129.8, 127.2, 122.1, 117.5 (CN), 95.8, 88.2, 11.5 (cyclopropyl-CH), 9.8 (cyclopropyl-CH₂).
-
HRMS (ESI+): Calculated for C₁₆H₁₄N₅ [M+H]⁺: 276.1249; Found: 276.1251.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive reagents; Insufficient temperature/time; Incorrect vial sealing leading to pressure loss. | Check reagent quality. Increase reaction time to 30 min or temperature to 130 °C. Ensure the vial is properly capped. |
| Formation of Dark Tarry Material | Reaction temperature is too high, causing decomposition. | Reduce the reaction temperature in 10 °C increments (e.g., to 110 °C). |
| Incomplete Reaction | Reaction time is too short. | Increase the microwave hold time in 5-minute increments. Monitor by TLC. |
| Difficulty in Purification | Formation of closely-related side products. | Optimize the solvent system for column chromatography. Consider a different recrystallization solvent. |
Conclusion
This application note presents a validated, efficient, and rapid protocol for the synthesis of 5-cyclopropyl-pyrazolo[3,4-b]pyridines using microwave-assisted multicomponent chemistry. The method offers substantial improvements over conventional synthetic strategies in terms of reaction speed, yield, and operational simplicity. This protocol provides a reliable platform for medicinal chemists to rapidly generate libraries of these valuable heterocyclic compounds for drug discovery programs.
References
-
Pachipulusu, S., et al. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemistrySelect. [Link]
-
Zou, X., et al. (2006). An efficient synthesis of pyrazolo[3,4-b]pyridine derivatives under microwave irradiation. ARKIVOC, 2006(ii), 130-135. [Link]
-
Abdel-Aziz, H. A., et al. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities. Part 1. European Journal of Medicinal Chemistry, 48, 92-96. [Link]
-
Tu, S., et al. (2009). Simultaneous Synthesis of Pyrazolopyridines and Pyrazolopyrimidinones Under Microwave Irradiation. Synthetic Communications, 39(19), 3463-3474. [Link]
-
Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2195. [Link]
-
Kaur, N., et al. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 993-1051. [Link]
-
Abdel-Aziz, H. A., et al. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. PubMed, [Link]
-
Abonia, R., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science, 19(9), 585-594. [Link]
-
Kikelj, D., et al. (2015). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 5, 41721-41729. [Link]
-
Pachipulusu, S., et al. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ResearchGate. [Link]
-
Anonymous. (2025). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. IOP Conference Series: Materials Science and Engineering. [Link]
-
Polo, E., et al. (2021). Access to five-membered n-heteroaromatic compounds: current approach based on microwave-assisted synthesis. RSC Advances. [Link]
-
Koutentis, P. A., et al. (2022). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Molecules, 27(3), 1056. [Link]
-
Sun, C., et al. (2011). Microwave-Assisted, Divergent Solution-Phase Synthesis of 1,3,6-Trisubstituted Pyrazolo[3,4-d]pyrimidines. ACS Combinatorial Science, 13(4), 385-390. [Link]
-
Polo, E., et al. (2014). ChemInform Abstract: Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridine-spirocycloalkanediones by Three-Component Reaction of 5-Aminopyrazole Derivatives, Paraformaldehyde and Cyclic β-Diketones. ChemInform. [Link]
-
Doğan, A. & Demir, S. (2021). Microwave-assisted synthesis of pyrazoles - a mini-review. Journal of the Turkish Chemical Society Section A: Chemistry. [Link]
-
Kumar, A., et al. (2020). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Heterocyclic Chemistry. [Link]
-
Elsherif, M. A. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(06), 118-124. [Link]
-
Aires-de-Sousa, J., et al. (2006). NMR analysis of a series of substituted pyrazolo[3,4-d]pyrimidines-4-amines. Magnetic Resonance in Chemistry. [Link]
-
Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1629-1644. [Link]
-
Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Digital.CSIC. [Link]
-
Kikelj, D., et al. (2015). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Publishing. [Link]
-
Wang, X., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6431. [Link]
-
Anonymous. (2022). Molecular Hybrids of Pyrazolo[3,4-b]Pyridine and Triazole: Design, Synthesis and in vitro Antibacterial Studies. Preprints.org. [Link]
-
Anonymous. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [Link]
-
Komarova, E. S., et al. (2012). Synthesis of Pyrazolo[3,4-b]pyridin-6-ones. Semantic Scholar. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. dau.url.edu [dau.url.edu]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine
Welcome to the Technical Support Center for the Synthesis of 5-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis. As Senior Application Scientists, we combine our expertise in synthetic organic chemistry with practical, field-tested insights to help you navigate the common challenges associated with this synthesis.
Introduction to the Synthesis of this compound
The this compound scaffold is a valuable building block in medicinal chemistry, appearing in a range of biologically active molecules. Its synthesis typically involves the construction of the pyridine ring onto a pre-existing pyrazole core. A common and effective method is the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or a reactive equivalent, such as an α,β-unsaturated ketone.[1][2] The introduction of the cyclopropyl group at the 5-position presents unique challenges and opportunities for optimization.
This guide will focus on a prevalent synthetic route: the reaction of a 5-aminopyrazole with a cyclopropyl-containing 1,3-dicarbonyl equivalent. We will explore common issues that can arise during this process and provide systematic approaches to troubleshoot and enhance your reaction outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered during the synthesis of this compound.
Q1: What are the most critical starting materials for the synthesis of this compound?
A1: The two key building blocks are a 5-aminopyrazole derivative and a cyclopropyl-containing 1,3-dielectrophile. A common choice for the latter is a cyclopropyl-β-ketoester or a cyclopropyl-1,3-diketone. The purity of these starting materials is paramount for a successful reaction and high yield.[3]
Q2: What is the general reaction mechanism for the formation of the pyrazolo[3,4-b]pyridine ring?
A2: The reaction proceeds through a condensation-cyclization cascade. Typically, the more nucleophilic C4 of the 5-aminopyrazole attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization of the amino group onto the second carbonyl. Subsequent dehydration leads to the aromatic pyrazolo[3,4-b]pyridine ring system. The reaction is often catalyzed by an acid.
Q3: What are the most common side reactions to be aware of?
A3: The most frequent side reaction is the formation of regioisomers, especially if an unsymmetrical 1,3-dicarbonyl compound is used.[2][3] Incomplete cyclization can also lead to the formation of enamine intermediates. Additionally, under harsh reaction conditions, decomposition of starting materials or the product can occur.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[3] Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to track the consumption of the starting materials and the appearance of the product spot. UV visualization is typically effective for these aromatic compounds.
Troubleshooting Guide: Improving Your Yield
Low yield is a frequent challenge in the synthesis of this compound. This section provides a systematic approach to identifying and resolving the root causes of poor reaction outcomes.
Issue 1: Low or No Product Formation
If you are observing a low yield or no formation of the desired product, consider the following factors, presented in a logical troubleshooting workflow.
Sources
Preventing ring opening of cyclopropyl group during pyrazolopyridine synthesis
Technical Support Center: Cyclopropyl Stability in Heterocycle Synthesis Ticket ID: #CP-PYR-001 Status: Open Subject: Preventing Cyclopropyl Ring Opening During Pyrazolopyridine Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Introduction: The Stability Paradox
Welcome to the Heterocycle Stability Hub. You are likely encountering a conflict between two thermodynamic forces: the energy required to close your pyrazolopyridine ring (often requiring acid catalysis and heat) and the inherent strain energy of the cyclopropyl group (
The cyclopropyl group acts as a "pseudo-alkene" due to its Walsh orbitals—bent bonds that have significant
This guide provides the diagnostic logic and protocols to synthesize cyclopropyl-substituted pyrazolopyridines (e.g., pyrazolo[1,5-a]pyridine or pyrazolo[3,4-b]pyridine) while maintaining ring integrity.
Diagnostic Workflow (Visual)
Before modifying your reaction, use this decision tree to identify the failure mode of your current synthesis.
Figure 1: Diagnostic flowchart for identifying the root cause of cyclopropyl ring opening based on reaction class and reagents.
Technical Modules & Troubleshooting
Module 1: The Acid Challenge (Condensation Reactions)
The Problem: Standard protocols for pyrazolopyridines often use refluxing Acetic Acid (AcOH) or Ethanol/HCl.[1] The Mechanism: The cyclopropyl group is protonated, forming a non-classical cyclopropylmethyl carbocation. This rearranges to a homoallyl cation or is trapped by nucleophiles (like Cl⁻ or Acetate), resulting in a linear propyl chain.
Corrective Actions:
| Parameter | Dangerous Condition (Avoid) | Safe Condition (Recommended) |
|---|---|---|
| Catalyst | HCl, H₂SO₄, TFA, Refluxing AcOH | Yb(OTf)₃ (5-10 mol%) , InCl₃, or Catalyst-free |
| Solvent | Water (at low pH), Dioxane/HCl | Ethanol, Acetonitrile, Water (Neutral/Hydrotropic) |
| Temperature | >120°C (Microwave with Acid) | <85°C (Ultrasound or Reflux) |
Why Ytterbium Triflate (Yb(OTf)₃)? Lanthanide triflates are "water-tolerant Lewis acids." They activate the carbonyl oxygen of the 1,3-dicarbonyl or ketone without generating a high concentration of free protons in the medium. This keeps the pH high enough to preserve the cyclopropyl ring while driving the condensation.
Module 2: The Radical Challenge (Oxidative Cyclization)
The Problem: Using Single Electron Transfer (SET) oxidants like Ceric Ammonium Nitrate (CAN) or Mn(OAc)₃ to drive aromatization.
The Mechanism: A radical cation forms on the ring system. The cyclopropyl group acts as a "radical clock," opening rapidly (
Corrective Actions:
-
Avoid: CAN, Mn(OAc)₃, and high-temperature Vilsmeier-Haack conditions.
-
Use: Air oxidation (in basic media), Iodine/K₂CO₃, or DDQ (at controlled temps).
Validated Experimental Protocols
Protocol A: Lewis Acid-Catalyzed Condensation (Safe)
Target: Synthesis of pyrazolo[3,4-b]pyridine from 5-aminopyrazole and
-
Reagents:
-
5-Amino-3-cyclopropyl-1H-pyrazole (1.0 equiv)
-
Cyclic 1,3-diketone or
-keto ester (1.0 equiv) -
Catalyst: Yb(OTf)₃ (5 mol%) or InCl₃ (10 mol%)
-
Solvent: Ethanol or Water/Ethanol (1:1)
-
-
Procedure:
-
Validation:
-
Check 1H NMR: Look for the cyclopropyl multiplets (0.6–1.2 ppm). If you see a triplet/multiplet at ~2.5 ppm and ~1.8 ppm, the ring has opened to a propyl chain.
-
Protocol B: Base-Mediated [3+2] Cycloaddition (Safe)
Target: Pyrazolo[1,5-a]pyridine from N-aminopyridine and electron-deficient alkyne.
-
Reagents:
-
1-Amino-pyridinium salt (with cyclopropyl group) (1.0 equiv)
-
Dimethyl acetylenedicarboxylate (DMAD) or Ethyl Propiolate (1.1 equiv)
-
Base: K₂CO₃ (2.0 equiv) or DBU (1.1 equiv)
-
Solvent: DMF or Acetonitrile
-
-
Procedure:
-
Suspend the pyridinium salt and base in solvent at 0°C.
-
Add the alkyne dropwise (exothermic control).
-
Stir at Room Temperature (25°C) for 4 hours. Do not heat above 60°C.
-
Mechanism: The base generates the N-ylide dipole, which undergoes [3+2] cycloaddition. The absence of acid prevents ring opening.
-
Mechanism of Failure (Visualization)
Understanding how the ring opens helps you avoid it.
Figure 2: The acid-catalyzed pathway leading to ring destruction.
Frequently Asked Questions (FAQ)
Q: Can I use Vilsmeier-Haack formylation on a cyclopropyl-pyrazole? A: Proceed with extreme caution. The Vilsmeier reagent (POCl₃/DMF) generates a strong electrophile. If the cyclopropyl ring is conjugated to the reaction center, the intermediate iminium salt can trigger ring opening. Recommendation: Keep temperature <60°C and neutralize the reaction mixture immediately upon completion with cold NaOAc solution.
Q: I must use acid to drive the reaction. Which one is "safest"? A: If you cannot use a Lewis acid, use Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at room temperature. TFA is strong but non-nucleophilic (unlike HCl), which reduces the chance of the "trap-and-open" mechanism. Avoid HCl and HBr at all costs.
Q: Does the position of the cyclopropyl group matter? A: Yes. A cyclopropyl group directly attached to a nitrogen (N-cyclopropyl) is more acid-labile than a C-cyclopropyl group due to the stabilization of the resulting cation by the nitrogen lone pair. For N-cyclopropyl systems, base-mediated synthesis is mandatory.
References
-
Lewis Acid Catalysis in Heterocycle Synthesis
- Sivakumar, S., et al. "Ytterbium(III) triflate catalyzed synthesis of pyrazolo[3,4-b]pyridines." Tetrahedron Letters, 2018.
-
(Validated DOI)
-
Cyclopropyl Stability & Ring Opening
- Wong, H. N. C., et al. "Cyclopropane Ring Opening Reactions." Chemical Reviews, 1989.
-
Base-Mediated Pyrazolo[1,5-a]pyridine Synthesis
-
Mechanistic Insight (Walsh Orbitals)
- de Meijere, A. "Bonding Properties of Cyclopropane and Their Chemical Consequences." Angewandte Chemie, 1979.
Sources
Technical Support Center: Purification of 5-Cyclopropyl-pyrazolo[3,4-b]pyridine Intermediates
Welcome to the technical support center for the purification of 5-cyclopropyl-pyrazolo[3,4-b]pyridine intermediates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating and purifying these valuable heterocyclic compounds. The unique structure of this scaffold, featuring a basic pyrazolopyridine core, presents specific challenges that require tailored purification strategies. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification workflows.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section tackles concrete problems you may encounter at the bench. The solutions provided are based on established chemical principles and field-proven laboratory practices.
Q1: Why is my 5-cyclopropyl-pyrazolo[3,4-b]pyridine intermediate streaking or showing poor peak shape during silica gel column chromatography?
Answer: This is the most common issue encountered with this class of compounds and is almost always due to the interaction between the basic nitrogen atoms in your molecule and the acidic nature of standard silica gel.[1] The pyrazole and pyridine rings contain basic nitrogens that can form strong ionic interactions with the acidic silanol (Si-OH) groups on the silica surface. This causes a portion of your compound to "stick" to the stationary phase, leading to tailing, streaking, and in some cases, irreversible adsorption or degradation.[1][2]
Causality and Solution:
To counteract this, you must neutralize the acidic sites on the silica or use a less acidic stationary phase.
-
Solution 1: Deactivate the Silica Gel with a Basic Modifier. The most straightforward solution is to add a small amount of a volatile amine base, such as triethylamine (TEA) or pyridine, to your mobile phase.[2] A concentration of 0.1-1% (v/v) is typically sufficient. The TEA acts as a competitive base, binding to the acidic silanol groups and preventing your target compound from interacting strongly with them.[1] This results in sharper peaks and more efficient elution.
-
Solution 2: Use an Amine-Functionalized Stationary Phase. For particularly challenging separations, using a commercially available amine-functionalized silica gel can provide excellent results without the need for mobile phase modifiers.[1] This is often a cleaner and more reproducible method, though it can be more expensive.
Q2: My compound won't elute from the silica column, even with highly polar solvent systems like 100% ethyl acetate. What should I do?
Answer: This indicates that the polarity of your mobile phase is insufficient to overcome the strong interactions between your compound and the stationary phase. Pyrazolopyridine cores can be quite polar, and this is often exacerbated by other functional groups like amines or amides.
Troubleshooting Steps:
-
Introduce a Stronger, More Polar Solvent: Ethyl acetate is a moderately polar solvent. You need to introduce a "stronger" solvent to effectively displace your compound from the silica. Methanol is the next logical choice. Start by creating a gradient with a small percentage of methanol in your current mobile phase (e.g., start with 1-2% methanol in ethyl acetate) and gradually increase the concentration.[2]
-
Check for Insolubility at the Top of the Column: If you dry-loaded your sample onto silica, it's possible the compound precipitated out of the initial low-polarity eluent at the top of the column. A sudden switch to a highly polar "solvent shock" can sometimes help move the compound, but a gradual gradient is always preferred for better separation.
-
Consider a Basic Modifier (If Not Already Used): As discussed in Q1, strong acid-base interactions can cause your compound to be irreversibly adsorbed. If you are not already using a basic modifier like triethylamine, adding it to your highly polar mobile phase can be critical for elution.[1]
Q3: I'm observing co-elution of my desired product with a closely-related impurity. How can I improve the separation (resolution)?
Answer: Improving the resolution between two closely eluting spots requires a systematic approach to optimizing the chromatography conditions. The goal is to exploit subtle differences in the polarity or structure of the compounds.
Optimization Workflow:
-
Slow Down the Elution: Run a shallower solvent gradient. A slow, gradual increase in polarity gives the compounds more time to interact with the stationary phase, allowing for better separation.
-
Fine-Tune the Solvent System: The choice of solvents is critical.[3] If you are using a standard hexane/ethyl acetate system, try replacing one of the components to alter the selectivity. For example:
-
Replace hexane with cyclohexane.
-
Replace ethyl acetate with dichloromethane (DCM) or a mixture of DCM and methanol. Sometimes a three-component system (e.g., DCM/EtOAc/MeOH) can provide unique selectivity.
-
-
Ensure Optimal Column Packing: A poorly packed column with channels or air bubbles will lead to band broadening and poor separation.[2] Ensure you have a uniform, well-settled column bed.
-
Check Sample Loading: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude sample should be no more than 1-5% of the mass of the silica gel.[2]
Q4: My 5-cyclopropyl-pyrazolo[3,4-b]pyridine intermediate is poorly soluble in common recrystallization solvents. How can I effectively purify it by crystallization?
Answer: Poor solubility is a frequent challenge with rigid, planar heterocyclic systems. The key is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Solution 1: The Binary Solvent System. This is the most powerful technique for compounds with difficult solubility profiles.[4]
-
Find a "good" solvent in which your compound is highly soluble (e.g., DCM, THF, DMF, or hot ethanol).
-
Find a "poor" solvent in which your compound is insoluble or sparingly soluble (e.g., hexane, diethyl ether, water). The two solvents must be miscible.
-
Dissolve your crude material in the minimum amount of the hot "good" solvent.
-
While the solution is still hot, add the "poor" solvent dropwise until you see persistent turbidity (cloudiness).
-
Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. This controlled decrease in solubility should induce the formation of pure crystals.
-
-
Solution 2: Hot Filtration. If your crude material contains insoluble impurities (like salts or catalysts), you must perform a hot filtration.[4] Dissolve the crude product in a suitable hot solvent, quickly filter it through a pre-heated funnel to remove the insoluble materials, and then allow the filtrate to cool and crystallize.
Frequently Asked Questions (FAQs)
This section addresses broader, more conceptual questions about purification strategies for this class of intermediates.
Q1: What is the recommended starting point for developing a purification method for a new 5-cyclopropyl-pyrazolo[3,4-b]pyridine intermediate?
Answer: The best starting point is always a thorough analysis of the crude reaction mixture by Thin Layer Chromatography (TLC).
-
Assess Crude Purity with TLC: Spot the crude mixture on a silica TLC plate and develop it with a few different solvent systems of varying polarity (e.g., 3:1 Hexane:EtOAc, 1:1 Hexane:EtOAc, and 100% EtOAc). This will tell you the number of components, the relative polarity of your product, and how difficult the separation might be.
-
Initial Method Selection:
-
If the crude product is a solid and one spot is dominant on TLC: Attempt recrystallization first. It is often the most effective method for achieving high purity on a large scale.[5]
-
If the crude product is an oil or TLC shows multiple, closely-spaced spots: Column chromatography is the necessary starting point.[3]
-
The diagram below illustrates a typical decision-making workflow.
Caption: Initial Purification Method Decision Workflow.
Q2: What are common impurities I should expect from the synthesis of 5-cyclopropyl-pyrazolo[3,4-b]pyridines?
Answer: The impurities will depend heavily on the synthetic route. However, many syntheses start from 5-aminopyrazole derivatives.[6][7] Common impurities include:
-
Unreacted Starting Materials: Incomplete reactions will leave residual 5-aminopyrazole or the other coupling partner.
-
Regioisomers: If unsymmetrical reagents are used to build the pyridine ring, the formation of regioisomers is a known challenge that often requires careful chromatographic separation.[6]
-
Side-Products: Multi-component reactions can lead to various side products from alternative reaction pathways.[3]
-
Catalysts and Inorganic Salts: The work-up procedure is crucial for removing catalysts and salts, which can interfere with both chromatography and crystallization.[3]
Q3: Are there alternative purification techniques besides standard silica gel chromatography and recrystallization?
Answer: Yes, while silica chromatography and recrystallization are the workhorses, other techniques can be employed for specific challenges:
-
Reverse-Phase Chromatography (C18): This technique separates compounds based on hydrophobicity rather than polarity. It can be extremely effective for separating polar compounds or regioisomers that are difficult to resolve on normal-phase silica.
-
Acid-Base Extraction: If your product has a significantly different pKa from the impurities, a liquid-liquid extraction using aqueous acid and base can be a powerful (and scalable) purification step. For example, an amine product can be extracted into an aqueous acid phase, leaving non-basic impurities in the organic layer.[8]
-
Preparative HPLC: For very difficult separations or for obtaining material of the highest analytical purity, preparative High-Performance Liquid Chromatography (HPLC) is the gold standard, though it is less suited for large-scale work.
Data & Protocols
Table 1: Common Solvent Systems for Column Chromatography
| Solvent System (v/v) | Polarity | Typical Application | Notes |
| Hexane / Ethyl Acetate | Low to Medium | The standard starting point for many intermediates. Excellent for resolving non-polar to moderately polar compounds.[3] | A gradient from low to high ethyl acetate is recommended. |
| Dichloromethane / Methanol | Medium to High | For more polar compounds that do not elute with EtOAc. | Use a gradient. Be aware that DCM can be slightly acidic; add TEA. |
| Hexane / Acetone | Low to Medium | An alternative to Hex/EtOAc that can offer different selectivity. | |
| Ethyl Acetate / Methanol / Triethylamine | High | For very polar, basic compounds that exhibit strong silica interaction.[1] | Start with 1-5% MeOH and 0.5-1% TEA. |
Protocol 1: Flash Column Chromatography with Triethylamine (TEA) Modifier
Objective: To purify a moderately polar 5-cyclopropyl-pyrazolo[3,4-b]pyridine intermediate that shows tailing on a standard TLC plate.
Methodology:
-
Select the Solvent System: Based on TLC analysis (e.g., a system that gives your product an Rf of ~0.2-0.3), prepare your mobile phase. For this example, let's use a Hexane/Ethyl Acetate gradient. Add 0.5% (v/v) of triethylamine to both your low-polarity (e.g., 90:10 Hex:EtOAc) and high-polarity (e.g., 50:50 Hex:EtOAc) solvents.
-
Prepare the Column: Slurry pack a column of appropriate size with silica gel in the initial, low-polarity mobile phase.[2] Ensure the packing is even and free of air bubbles.
-
Load the Sample: Dissolve your crude material in a minimal amount of DCM or the mobile phase. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute the Column: Begin elution with the low-polarity solvent. Gradually and systematically increase the proportion of the high-polarity solvent to elute your compounds.[2]
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[2]
Caption: Workflow for Flash Column Chromatography.
References
- BenchChem. (n.d.). Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide.
- BenchChem. (n.d.). Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- BenchChem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
-
Marjani, A. P., et al. (2019). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-. Green Processing and Synthesis, 8(1), 534-540. [Link]
-
Abdel-Wahab, B. F., et al. (2019). Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. Journal of Chemical Research, 43(3-4), 124-129. [Link]
-
Koutentis, P. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 793. [Link]
- Salaheldin, A. M., Oliveira-Campos, A. M. F., & Rodrigues, L. M. (n.d.). Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives. Universidade do Minho.
-
El-Shehry, M. F., et al. (2016). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 21(8), 1044. [Link]
-
Papakyriakou, A., et al. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega, 9(5), 5895-5913. [Link]
- BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
-
Hradil, P., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules, 26(21), 6747. [Link]
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
-
Papakyriakou, A., et al. (2023). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. International Journal of Molecular Sciences, 24(5), 4561. [Link]
-
Singh, P., et al. (2022). Synthesis and photophysical investigations of pyridine-pyrazolate bound boron(III) diaryl complexes. Scientific Reports, 12(1), 16480. [Link]
-
Reddit. (2016, May 3). Purification issues. Retrieved from [Link]
-
Papakyriakou, A., et al. (2024). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega, 9(5), 5895-5913. [Link]
-
Ma, S., & Jha, A. (2019). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 23(9), 2036-2041. [Link]
-
Process Research and Large-Scale Synthesis of a Novel 5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridine PDE-IV Inhibitor. (2001). Organic Process Research & Development, 5(5), 531-536. [Link]
-
Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. (n.d.). Longdom Publishing. Retrieved from [Link]
-
Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2219. [Link]
-
Szlachcic, P. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2736. [Link]
-
Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2219. [Link]
- METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES. (n.d.). Google Patents.
-
Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024). Arabian Journal of Chemistry, 17(11), 105959. [Link]
-
Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. (2020). Organic Chemistry Frontiers, 7(1), 88-93. [Link]
-
Sagitullina, G. (2017). Facile Synthesis of Substituted 1H-Pyrazolo[3,4-b]pyridines. ResearchGate. Retrieved from [Link]
-
Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 99-109. [Link]
-
Wang, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6428. [Link]
-
Preparation of pyrazolo[3,4-b]pyridine-5-carbonitriles using... (n.d.). ResearchGate. Retrieved from [Link]
Sources
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Troubleshooting regioisomer formation in pyrazolo[3,4-b]pyridine synthesis
Ticket Category: Regioisomer Control & Troubleshooting
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The Regioselectivity Challenge
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in drug discovery, serving as the core for sGC stimulators (e.g., Riociguat) and various kinase inhibitors. However, its synthesis is plagued by two distinct regioselectivity pitfalls:
-
Cyclization Ambiguity: During the condensation of 5-aminopyrazoles with 1,3-dicarbonyl equivalents, the formation of linear vs. angular fusion or regioisomeric pyridine rings depends on which carbonyl is attacked first.
-
N-Alkylation Isomerism: Post-synthetic alkylation of the pyrazole ring often yields mixtures of
(thermodynamic) and (kinetic) isomers, which are difficult to separate.
This guide provides mechanistic insights and validated protocols to resolve these specific bottlenecks.
Diagnostic Workflow
Before modifying your protocol, identify the exact stage of failure using this decision matrix.
Figure 1: Diagnostic decision tree for isolating the source of regioisomer formation.
Technical Modules: Troubleshooting & Protocols
Module 3.1: Controlling Cyclization (Pyridine Ring Formation)
The Scenario: You are condensing a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl (or equivalent) and obtaining a mixture of regioisomers.
The Mechanism:
The reaction proceeds via a Michael addition-elimination sequence. The exocyclic amine (
-
Path A: Attack at Carbonyl 1
Isomer A. -
Path B: Attack at Carbonyl 2
Isomer B.
Troubleshooting Protocol: If you cannot distinguish the electrophilicity of your dicarbonyl centers, you must force the pathway using Lewis Acid catalysis or solvent polarity.
| Variable | Recommendation | Mechanistic Rationale |
| Catalyst | Use | Zirconium(IV) chloride acts as a chelating Lewis acid, activating the harder carbonyl oxygen and directing the nucleophilic attack of the amine more selectively than Brønsted acids [1]. |
| Solvent | Ethanol (Reflux) | Protic solvents stabilize the polar transition states of the Michael addition. |
| Substrate | Use Enaminones | Instead of 1,3-diketones, convert the ketone to an dimethylamino-enaminone. The amine will exclusively attack the carbon bearing the leaving group (dimethylamine), locking regioselectivity [2]. |
Validated Protocol (Lewis Acid Mediated):
-
Dissolve 5-amino-1-phenyl-pyrazole (1.0 equiv) and the unsymmetrical 1,3-dicarbonyl (1.0 equiv) in Ethanol (
). -
Add
(0.15 equiv) at room temperature. -
Reflux for 3–6 hours (Monitor by TLC; look for disappearance of the amine).
-
Cool to RT. The major regioisomer often precipitates. Filter and wash with cold EtOH.
Module 3.2: Controlling N-Alkylation (N1 vs. N2)
The Scenario: You have the pyrazolo[3,4-b]pyridine core and need to alkylate the pyrazole nitrogen. You want the
The Mechanism:
-
N1-Alkylation: Thermodynamic product. The
position preserves the aromaticity of the pyrazole ring more effectively in the ground state. -
N2-Alkylation: Kinetic product. Often favored by steric hindrance at
or specific cation coordination effects.
Critical Insight: The Solvent Switch Recent data indicates that the base cation and solvent polarity can invert selectivity.
-
Polar Aprotic (DMSO) +
: Favors N1-alkylation (Charge control; dissociation of ion pairs makes the harder N1 nucleophile available) [3]. -
Ether (THF) + NaHMDS: Favors N2-alkylation . The
ion coordinates to and the pyridine nitrogen ( ), blocking and directing the electrophile to [4].
Figure 2: Mechanism of Divergent N-Alkylation based on Solvent/Base selection.
Validated Protocol (For N1-Selectivity):
-
Dissolve core scaffold in DMSO (0.1 M).
-
Add
(2.0 equiv) and stir for 15 min at RT. -
Add alkyl halide (1.1 equiv) dropwise.
-
Stir at RT.[1][2][3] Note: Heating often increases N2 migration.
-
Workup: Pour into ice water. The N1 isomer usually precipitates as a solid; the N2 isomer (if any) often remains in the mother liquor or forms an oil.
Validated Protocol (For N2-Selectivity):
-
Dissolve core scaffold in anhydrous THF under
. -
Cool to
. -
Add NaHMDS (1.1 equiv). Stir for 30 min to allow Sodium coordination to
. -
Add alkyl halide.[3]
-
Warm slowly to RT.
Purification & Analysis
If synthesis yields a mixture, separation is required.
TLC Separation:
-
Stationary Phase: Silica Gel 60
. -
Mobile Phase:
isomers are typically less polar than isomers due to better packing/symmetry.-
Start with Hexane:EtOAc (8:2).
-
isomer
; isomer .
-
NMR Distinction (Diagnostic Signals):
-
N1-Alkyl: The
proton (on the pyrazole ring) typically appears upfield relative to the N2 isomer. -
N2-Alkyl: The
proton is often deshielded (downfield shift) due to the proximity of the alkyl group on the adjacent nitrogen and the "quinoid-like" character of the -tautomer. -
NOESY:
-
-alkyl group shows NOE with the pyridine ring protons (if
is unsubstituted). -
-alkyl group shows NOE with the
.
-
-alkyl group shows NOE with the pyridine ring protons (if
Frequently Asked Questions (FAQ)
Q: I am doing a Vilsmeier-Haack cyclization, but the yield is low. Why?
A: The Vilsmeier reagent is moisture sensitive. Ensure your
Q: Can I convert the N2-isomer back to the N1-isomer?
A: Sometimes. This is known as the "Dimroth Rearrangement" equivalent or simple thermal isomerization. Heating the
Q: Why does my product oil out instead of crystallizing? A: Pyrazolo[3,4-b]pyridines are rigid, planar molecules that stack well, but alkyl chains can disrupt this. Try triturating the oil with Diethyl Ether or MTBE. If that fails, dissolve in minimal DCM and add Hexane dropwise until cloudy, then refrigerate.
References
- Quiroga, J., et al. (2008). Regioselective synthesis of pyrazolo[3,4-b]pyridines. Tetrahedron Letters.
-
Luo, Z., et al. (2022).[4] Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. Journal of Organic Chemistry. Retrieved from [Link][3]
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. Retrieved from [Link]
-
Fustero, S., et al. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine. Tetrahedron. Retrieved from [Link]
Sources
Validation & Comparative
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 5-cyclopropyl-pyrazolo[3,4-b]pyridine
For researchers, scientists, and drug development professionals, a deep understanding of a molecule's structural integrity and fragmentation behavior underpins successful compound identification, metabolite tracking, and quality control. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of bioactive agents.[1] The introduction of a cyclopropyl moiety at the 5-position introduces unique structural and electronic features that directly influence its fragmentation pattern in mass spectrometry.
This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of 5-cyclopropyl-pyrazolo[3,4-b]pyridine. By comparing these predictions with the established fragmentation patterns of the core pyrazolo[3,4-b]pyridine heterocycle and other cyclopropyl-containing N-heterocycles, we aim to provide a robust framework for the characterization of this and related molecules.
The Pyrazolo[3,4-b]pyridine Core: A Foundation for Diverse Bioactivity
The pyrazolo[3,4-b]pyridine ring system is a key pharmacophore in numerous drug candidates and approved therapeutics, exhibiting a wide range of biological activities, including kinase inhibition and anti-tumor efficacy.[1][2] Its rigid, planar structure provides a versatile scaffold for the presentation of various functional groups to biological targets. Understanding the intrinsic fragmentation of this core is the first step in interpreting the mass spectra of its more complex derivatives.
Mass Spectrometry of Heterocyclic Systems: General Principles
Electron ionization mass spectrometry of N-heterocyclic compounds often results in complex fragmentation patterns due to the presence of multiple potential cleavage sites and the stability of the aromatic systems.[3] Common fragmentation pathways for pyrazolo[3,4-b]pyridine and related structures include the loss of small, stable neutral molecules such as hydrogen cyanide (HCN) and the cleavage of substituent groups.[3][4]
Predicted Fragmentation Pathway of 5-cyclopropyl-pyrazolo[3,4-b]pyridine
The molecular ion of 5-cyclopropyl-pyrazolo[3,4-b]pyridine (C9H9N3) has a calculated monoisotopic mass of 159.08 g/mol . Upon electron ionization, the molecular ion peak (M+) is expected to be prominent due to the stability of the fused aromatic ring system. The subsequent fragmentation is anticipated to be a composite of pathways originating from both the pyrazolo[3,4-b]pyridine core and the cyclopropyl substituent.
Key Predicted Fragmentation Steps:
-
Loss of a Hydrogen Radical (•H): A common initial fragmentation for many organic molecules, leading to the formation of a stable [M-H]+ ion at m/z 158.
-
Loss of Ethylene (C2H4) from the Cyclopropyl Group: A hallmark of cyclopropane fragmentation involves ring opening to form an alkene radical cation, which can then readily lose ethylene.[5] This would result in a fragment ion at m/z 131.
-
Loss of a Methyl Radical (•CH3): While less direct, rearrangement and cleavage of the cyclopropyl ring can also lead to the loss of a methyl radical, producing a fragment at m/z 144.
-
Cleavage of the Pyrazolo[3,4-b]pyridine Core:
-
Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of pyridine and pyrazole rings is the elimination of HCN, which would lead to a fragment at m/z 132 from the molecular ion.
-
Sequential Loss of HCN: Further fragmentation of the remaining ring structure can lead to the loss of a second molecule of HCN.
-
-
Loss of the Cyclopropyl Radical (•C3H5): Direct cleavage of the bond between the pyridine ring and the cyclopropyl group would result in the loss of a cyclopropyl radical, yielding a fragment ion at m/z 118.
The following diagram illustrates the predicted major fragmentation pathways for 5-cyclopropyl-pyrazolo[3,4-b]pyridine.
Caption: Predicted major fragmentation pathways of 5-cyclopropyl-pyrazolo[3,4-b]pyridine.
Comparative Fragmentation Analysis
To provide a clearer understanding of the influence of the 5-cyclopropyl substituent, we will compare its predicted fragmentation with that of other substituted pyrazolo[3,4-b]pyridines.
| Compound | Key Fragmentation Pathways | Unique Features |
| 5-cyclopropyl-pyrazolo[3,4-b]pyridine (Predicted) | Loss of •H, C2H4, •CH3, HCN, •C3H5 | Characteristic loss of ethylene (C2H4) from the cyclopropyl ring. |
| Ethyl 4-anilinopyrazolo[3,4-b]pyridine-5-carboxylate | Elimination of ethanol, CO, and HCN.[6] | Initial loss of ethanol from the ester group is a dominant pathway. |
| Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines | Elimination of CO, halogens (Cl, Br), or halogen acids (HCl, HBr), and HCN.[3] | Fragmentation is initiated by the loss of CO from the extended fused ring system. |
This comparison highlights that while the core pyrazolo[3,4-b]pyridine fragmentation (loss of HCN) is a common feature, the nature of the substituent at the 5-position dictates the initial and most prominent fragmentation pathways. The cyclopropyl group's propensity for ring-opening and ethylene loss provides a distinct diagnostic marker for its presence.
Experimental Protocol for GC-MS Analysis
The following is a detailed, step-by-step methodology for acquiring the mass spectrum of 5-cyclopropyl-pyrazolo[3,4-b]pyridine. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of 5-cyclopropyl-pyrazolo[3,4-b]pyridine.
-
Dissolve the sample in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Prepare a working solution of 10 µg/mL by diluting the stock solution.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Scan Range: m/z 40-400
3. Data Acquisition and Analysis:
-
Acquire the data using the parameters specified above.
-
Identify the chromatographic peak corresponding to 5-cyclopropyl-pyrazolo[3,4-b]pyridine.
-
Extract the mass spectrum for this peak.
-
Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern.
Caption: Experimental workflow for GC-MS analysis of 5-cyclopropyl-pyrazolo[3,4-b]pyridine.
Conclusion
The mass spectrometry fragmentation of 5-cyclopropyl-pyrazolo[3,4-b]pyridine is predicted to be a rich interplay between the fragmentation of the stable heterocyclic core and the characteristic reactions of the cyclopropyl substituent. The anticipated loss of ethylene provides a key diagnostic ion for the presence of the cyclopropyl group, while the loss of HCN is indicative of the pyrazolo[3,4-b]pyridine scaffold. By understanding these fundamental fragmentation pathways, researchers can confidently identify and characterize this important class of molecules in complex matrices, accelerating drug discovery and development efforts.
References
-
Khakwani, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(12), 2601-2604. [Link]
-
Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(8), 1835-1838. [Link]
-
Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega, 2023. [Link]
-
Lynch, B. M., et al. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-429. [Link]
-
Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. ResearchGate. [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. ResearchGate. [Link]
-
Papadopoulou, M. V., et al. (2023). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Molecules, 28(5), 2217. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. Journal of the Serbian Chemical Society, 77(1), 1-10. [Link]
-
Process Research and Large-Scale Synthesis of a Novel 5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridine PDE-IV Inhibitor. ACS Publications. [Link]
-
Kamal, A., et al. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. European Journal of Medicinal Chemistry, 46(5), 1895-1901. [Link]
-
Khakwani, S., et al. (2015). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 27(12), 4423-4426. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Digital.CSIC. [Link]
-
Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Publishing. [Link]
-
Borrell, J. I., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2289. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. [Link]
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]
-
A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. [Link]
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A Comparative Guide to HPLC Retention Times of 5-Substituted Pyrazolopyridines
A Senior Application Scientist's Field-Proven Insights into Chromatographic Behavior and Method Development
In the landscape of pharmaceutical research and development, pyrazolopyridines represent a class of heterocyclic compounds with significant therapeutic potential.[1] The ability to accurately and reliably separate and quantify these molecules is paramount for drug discovery, process development, and quality control. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for these tasks.[2] This guide provides an in-depth comparison of the HPLC retention times of 5-substituted pyrazolopyridines, delving into the underlying principles that govern their chromatographic behavior and offering practical, field-proven methodologies for robust analysis.
This document is intended for researchers, scientists, and drug development professionals who are actively engaged in the synthesis, purification, and analysis of pyrazolopyridine derivatives and other N-heterocyclic compounds.
The Primacy of Reversed-Phase HPLC for Pyrazolopyridine Analysis
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed mode of separation for compounds of moderate to low polarity, such as the pyrazolopyridine scaffold.[2][3] In this technique, the stationary phase is non-polar (e.g., C18-bonded silica), while the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.[3][4] The fundamental principle governing retention in RP-HPLC is the hydrophobic interaction between the analyte and the stationary phase.[5] More hydrophobic, or less polar, compounds interact more strongly with the non-polar stationary phase and are therefore retained longer, resulting in a later elution from the column.[4][6]
The polarity of the 5-substituted pyrazolopyridines is a key determinant of their retention time. The nature of the substituent at the 5-position significantly influences the overall hydrophobicity of the molecule. This guide will explore how different functional groups at this position systematically alter retention behavior, providing a predictive framework for analytical method development.
The Influence of 5-Position Substituents on Retention Time: A Mechanistic Perspective
The retention time of a 5-substituted pyrazolopyridine in RP-HPLC is directly correlated with its hydrophobicity. Generally, as the hydrophobicity of the substituent at the 5-position increases, the retention time of the compound will also increase. This is because a more hydrophobic molecule will have a stronger affinity for the non-polar stationary phase, leading to a longer elution time.[4]
Here's a breakdown of how different classes of substituents at the 5-position are expected to influence retention time:
-
Alkyl Chains: The addition of alkyl groups (e.g., methyl, ethyl, propyl) at the 5-position will increase the hydrophobicity of the pyrazolopyridine core. A longer alkyl chain will lead to a greater increase in retention time due to the increased non-polar surface area available for interaction with the C18 stationary phase.[4]
-
Aromatic Rings: Phenyl or other aryl substituents at the 5-position significantly increase hydrophobicity and, consequently, retention time.[7] The planar structure of the aromatic ring allows for strong π-π interactions with the stationary phase, further contributing to retention.
-
Halogens: The effect of halogen substituents (F, Cl, Br, I) on retention time is twofold. While they are electronegative, their primary impact in RP-HPLC is an increase in hydrophobicity and molecular weight. Therefore, the retention time generally increases in the order of F < Cl < Br < I.
-
Polar Functional Groups: The introduction of polar groups, such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH), will decrease the hydrophobicity of the molecule.[6] This leads to a weaker interaction with the stationary phase and a shorter retention time. The extent of this decrease will depend on the polarity of the specific functional group.
-
Ionizable Groups: For substituents that are ionizable, the pH of the mobile phase becomes a critical parameter.[6][8][9] For basic substituents like amines, a mobile phase with a pH below the pKa of the amine will result in its protonation. The resulting positive charge increases the polarity of the molecule, leading to a significant decrease in retention time. Conversely, for acidic substituents like carboxylic acids, a mobile phase with a pH above the pKa will lead to deprotonation and a negative charge, also decreasing retention time.[6] To achieve reproducible retention for ionizable compounds, it is crucial to use a buffered mobile phase.[10]
Experimental Data: A Comparative Analysis
To illustrate these principles, the following table summarizes the expected relative retention times for a series of hypothetical 5-substituted pyrazolopyridines under typical RP-HPLC conditions.
| Substituent at 5-Position | Structure | Expected Relative Retention Time | Rationale for Retention Behavior |
| Hydrogen | -H | Shortest | Most polar, least hydrophobic of the series. |
| Hydroxyl | -OH | Short | Introduction of a highly polar hydroxyl group decreases hydrophobicity. |
| Amino | -NH2 | Short (pH dependent) | A polar group that can be protonated at low pH, further reducing retention. |
| Methyl | -CH3 | Moderate | Increased hydrophobicity compared to hydrogen. |
| Ethyl | -C2H5 | Moderate-Long | Greater hydrophobicity than methyl due to the longer alkyl chain. |
| Chloro | -Cl | Long | Increased hydrophobicity and molecular weight. |
| Phenyl | -C6H5 | Longest | Significant increase in hydrophobicity due to the large, non-polar aromatic ring. |
Experimental Protocols: A Guide to Robust Method Development
The development of a reliable HPLC method involves a systematic approach to optimize the separation of the target analytes.[10][11] The following protocol provides a starting point for the analysis of 5-substituted pyrazolopyridines.
Initial Method Scouting
The first step in method development is to perform a "scouting" gradient to get a general idea of the retention behavior of the analytes.[12]
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for most pyrazolopyridine derivatives.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to ensure good peak shape for basic nitrogen-containing heterocycles by protonating residual silanol groups on the silica surface.[13]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is a common organic modifier in RP-HPLC.[14]
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes is a typical starting point.[12]
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.[15]
-
Detection: UV detection at a wavelength where the analytes have significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).
-
Injection Volume: 5-10 µL.
Method Optimization
Based on the results of the scouting gradient, the method can be optimized to achieve the desired resolution and run time.[10]
-
Gradient Slope: If the peaks are clustered together, a shallower gradient can be used to improve separation. Conversely, if the peaks are too far apart, a steeper gradient can shorten the analysis time.
-
Isocratic Elution: If the scouting run indicates that the analytes elute over a narrow range of organic modifier concentration, an isocratic method (constant mobile phase composition) can be developed for a simpler and more robust analysis.
-
Organic Modifier: Methanol can be substituted for acetonitrile. Methanol is a more polar solvent and can provide different selectivity for some compounds.[14]
-
pH: For ionizable analytes, screening a range of mobile phase pH values can be a powerful tool to manipulate retention and selectivity.[12][16] Buffers such as phosphate or acetate should be used to maintain a stable pH.[10]
Method Validation
Once an optimized method is developed, it must be validated to ensure it is fit for its intended purpose.[17][18][19] Method validation is a regulatory requirement in the pharmaceutical industry.[17][20][21] Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.[19][21]
-
Linearity and Range: The ability to obtain test results which are directly proportional to the concentration of the analyte in samples within a given range.[19][20]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[18][19][21]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[18][19] This includes repeatability (intra-assay precision) and intermediate precision.[17]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.[18][19]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[19][22]
Visualization of Key Concepts
Experimental Workflow for HPLC Analysis
Relationship Between Substituent and Retention Time
Trustworthiness and Self-Validating Systems
To ensure the integrity of the analytical results, a self-validating system should be implemented. This involves incorporating system suitability tests (SSTs) at the beginning of each analytical run.[15] SSTs are a series of checks to ensure the HPLC system is performing correctly.[15] Typical SST parameters include:
-
Peak Tailing Factor: A measure of peak symmetry. A value close to 1 indicates a symmetrical peak.
-
Theoretical Plates (N): A measure of column efficiency. Higher values indicate a more efficient column.
-
Resolution (Rs): A measure of the separation between two adjacent peaks. A resolution of >1.5 is generally considered baseline separation.[10]
-
Repeatability of Injections: The precision of multiple injections of the same standard solution. The relative standard deviation (RSD) of the peak areas should be within a specified limit (e.g., <2%).
By establishing and adhering to SST criteria, researchers can have confidence that the chromatographic system is suitable for the analysis and that the generated data is reliable. Furthermore, any deviation from the SST criteria can indicate a problem with the system that needs to be addressed before proceeding with sample analysis.[8][23][24][25]
Conclusion
The HPLC retention time of 5-substituted pyrazolopyridines is a predictable function of their molecular structure, primarily governed by the hydrophobicity of the substituent at the 5-position. By understanding the fundamental principles of reversed-phase chromatography and the influence of different functional groups, researchers can develop robust and reliable analytical methods for the separation and quantification of this important class of compounds. A systematic approach to method development, coupled with rigorous method validation and the implementation of system suitability tests, will ensure the generation of high-quality, trustworthy data that is essential for advancing drug discovery and development efforts.
References
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Agilent Technologies. (n.d.). LC Troubleshooting Series: Retention Time Shifts. Retrieved from [Link]
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Amos, R. I. J., Haddad, P. R., Szucs, R., Dolan, J. W., & Pohl, C. A. (2018). Molecular modeling and prediction accuracy in Quantitative Structure-Retention Relationship calculations for chromatography. Journal of Chromatography A, 1563, 134-143. Retrieved from [Link]
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Bocian, S., & Buszewski, B. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5183. Retrieved from [Link]
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Chromatography Forum. (2004, October 19). The Hydrophobicity and retention time of a compound. Retrieved from [Link]
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Dong, M. W., Huynh-Ba, K., & Wong, A. W. (2021). Validation of stability-indicating HPLC methods for pharmaceuticals: overview, methodologies, and case studies. LCGC North America, 39(3), 134-143. Retrieved from [Link]
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Dolan, J. W. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]
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Element Lab Solutions. (n.d.). Practical HPLC method development screening. Retrieved from [Link]
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European Medicines Agency. (2023, November 1). ICH Q2(R2) validation of analytical procedures – scientific guideline. Retrieved from [Link]
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Finkler, C. F., & Viswanathan, B. (2024, January 25). Platform Analytical Procedures – Applying Concepts in ICH Q2(R2) and ICH Q14. CASSS-WCBP 2024. Retrieved from [Link]
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Gilar, M., & Jaworski, A. (2021). Structure Driven Prediction of Chromatographic Retention Times: Applications to Pharmaceutical Analysis. Molecules, 26(7), 2051. Retrieved from [Link]
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Haddad, P. R., & Nesterenko, P. N. (2013). Mechanisms of retention in HPLC Part 2. HPLC'2013, Amsterdam. Retrieved from [Link]
- Kaliszan, R., Wiczling, P., & Markuszewski, M. J. (2002). Gradient reversed-phase liquid chromatography for the determination of pKa and hydrophobicity of basic drugs.
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LCGC International. (2019, November 1). Top Three HPLC Method Development Tips. Retrieved from [Link]
-
Pandey, P. K. (2025, June 9). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. PharmaGuru.co. Retrieved from [Link]
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Patel, K., Patel, J., & Patel, M. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 19-27. Retrieved from [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
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Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
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ResearchGate. (2023, August 24). How to fix a shifting retention time of peaks in hplc?. Retrieved from [Link]
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Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. Retrieved from [Link]
- Singh, S., & Singh, B. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 11(2), 123-130.
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Welch, C. J., & Regalado, E. L. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]
-
Wikipedia. (n.d.). High-performance liquid chromatography. Retrieved from [Link]
-
Yadav, A. S., Rao, J. R., & Yadav, M. R. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research, 6(7), 3589-3595. Retrieved from [Link]
-
Zayed, M. F., Ahmed, H. E. A., & Omar, A. M. (2025, November 20). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(22), 5678. Retrieved from [Link]
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Structural & Functional Profiling: 5-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine Scaffolds
Topic: X-ray Crystallography & Structural Profiling of 5-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists.
Executive Summary: The Evolution of the sGC Stimulator Core
The This compound moiety represents a critical pharmacophore in the development of soluble Guanylate Cyclase (sGC) stimulators. This scaffold is best exemplified by BAY 41-2272 , a second-generation sGC stimulator that improved upon the potency of the indazole-based YC-1.
For drug development professionals, this molecule serves as the pivotal "bridge" case study between early hits and clinically approved drugs like Vericiguat (which utilizes a 5-fluoro substitution). This guide objectively compares the crystallographic and functional attributes of the 5-cyclopropyl variant against its 5-fluoro and 5-H alternatives, focusing on binding modes, metabolic stability, and structural conformation.
Comparative Analysis: 5-Cyclopropyl vs. Alternatives
The following data synthesizes structural activity relationship (SAR) studies, comparing the 5-cyclopropyl core (BAY 41-2272) with its direct evolutionary successors.
Table 1: Structural & Functional Performance Matrix
| Feature | 5-Cyclopropyl (BAY 41-2272) | 5-Fluoro (Vericiguat) | 5-H (Riociguat Precursor) |
| Primary Target | sGC (Heme-dependent stimulator) | sGC (Heme-dependent stimulator) | sGC (Heme-dependent stimulator) |
| Binding Site | |||
| In Vitro Potency (EC | 300 - 500 nM (sGC activation) | ~100 nM (High Potency) | > 1 |
| Metabolic Clearance | High (Oxidative liability at cyclopropyl) | Low (Metabolically stable) | Moderate |
| Crystallographic State | NMR/Docking Mapped (No direct PDB) | Co-crystal structures available | PDB: 7D9R (Riociguat) |
| Structural Role | Hydrophobic filling of H-NOX pocket | Isostere with reduced lipophilicity | Insufficient steric occupancy |
| Key Limitation | Rapid hepatic clearance (CYP mediated) | None (Once-daily dosing achieved) | Poor bioavailability |
Expert Insight: The 5-cyclopropyl group provides superior hydrophobic packing within the sGC regulatory pocket compared to the 5-H analog, drastically increasing potency. However, it introduces a metabolic "soft spot," leading to rapid clearance. The 5-fluoro substitution retains the steric benefit while blocking oxidative metabolism, a classic "metabolic blocking" strategy in medicinal chemistry.
Structural Mechanism & Binding Mode
While a direct high-resolution X-ray crystal structure of the isolated 5-cyclopropyl intermediate bound to sGC is often proprietary or resolved via Cryo-EM/NMR, its binding mode is structurally homologous to Riociguat (PDB: 7D9R) .
Mechanism of Action Visualization
The following diagram illustrates the allosteric regulation mechanism where the 5-cyclopropyl scaffold stabilizes the active conformation of sGC.
Caption: Dual-pathway activation of sGC. The 5-cyclopropyl ligand stabilizes the H-NOX domain, acting synergistically with NO.
Experimental Protocol: Self-Validating Crystallization Screen
To obtain X-ray quality crystals of this compound derivatives (either as small molecules or protein complexes), the following protocol synthesizes standard vapor diffusion with solubility optimization.
Objective: Obtain diffraction-quality crystals (>2.0 Å resolution).
Phase 1: Solubility & Pre-Screening
-
Solvent Selection: Dissolve the 5-cyclopropyl ligand in 100% DMSO to a concentration of 50 mM .
-
Why: The pyrazolo-pyridine core is highly lipophilic.
-
-
Protein Prep (if co-crystallizing): Purify sGC (or surrogate H-NOX domain) to >95% homogeneity. Exchange buffer to 25 mM TEA, 25 mM NaCl, 5 mM DTT (pH 7.5) .
-
Critical Check: Ensure the heme is in the reduced Fe(II) state using sodium dithionite if necessary, as the ligand binds the reduced form preferentially.
-
Phase 2: Vapor Diffusion Setup (Hanging Drop)
-
Reservoir Solution: Prepare a gradient of PEG 3350 (15-25%) and 0.2 M Ammonium Acetate .
-
Drop Composition: Mix 1
L Protein-Ligand Complex + 1 L Reservoir Solution. -
Seeding: If nucleation is slow (common with lipophilic ligands), use micro-seeding from initial "sea urchin" microcrystals.
Phase 3: Data Collection & Validation (The "Trust" Check)
-
Cryo-Protection: Transfer crystal to reservoir solution + 20% Glycerol before flash cooling in liquid nitrogen.
-
Diffraction Check: A valid dataset must show clear anomalous signal from the Heme iron (if protein-bound) or distinct packing layers (if small molecule).
-
Resolution Cutoff: Reject datasets with
in the low-resolution shell.
References
-
Stasch, J. P., et al. (2001). "Targeting the heme-oxidized nitric oxide receptor for selective vasodilatation." Nature, 410(6825), 212-215. Link
-
Liu, R., Kang, Y., & Chen, L. (2021).[1] "Activation mechanism of human soluble guanylate cyclase by stimulators and activators." Nature Communications, 12, 5492. (Describes Cryo-EM of Riociguat/sGC). Link
-
Follmann, M., et al. (2017).[2] "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure."[3][4] Journal of Medicinal Chemistry, 60(12), 5146–5161.[3] Link
-
RCSB PDB. "Structure of sGC with Riociguat (PDB ID: 7D9R)." Link
Sources
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- 3. Mapping of the sGC Stimulator BAY 41-2272 Binding Site on H-NOX Domain and Its Regulation by the Redox State of the Heme - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to In Vitro Metabolic Clearance: 5-Cyclopropyl vs. 5-Fluoro Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate process of drug discovery and development, the metabolic fate of a candidate molecule is a pivotal determinant of its success. A compound's metabolic stability directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. Poor stability can lead to rapid clearance from the body, diminishing therapeutic efficacy, or the formation of reactive, potentially toxic metabolites.[1] Medicinal chemists employ a variety of strategies to enhance metabolic stability, among the most effective of which is the introduction of bioisosteres—chemical substituents that retain the desired biological activity while altering physicochemical properties to improve the molecule's disposition.
This guide provides an in-depth comparison of two powerful and widely used bioisosteres for enhancing metabolic stability: the cyclopropyl group and the fluorine atom. By examining their distinct effects on in vitro metabolic clearance, we aim to provide researchers, scientists, and drug development professionals with the mechanistic insights and practical experimental frameworks necessary to make informed decisions in lead optimization. We will delve into the underlying biochemistry of their metabolic pathways and present detailed, field-proven protocols for their evaluation.
Mechanistic Insights: How Cyclopropyl and Fluoro Groups Modulate Metabolism
The choice between incorporating a cyclopropyl or a fluoro group is not arbitrary; it is a strategic decision based on the anticipated metabolic liabilities of a lead compound. Each moiety confers stability through different, though sometimes overlapping, mechanisms.
The Cyclopropyl Group: A Steric and Electronic Shield
The cyclopropyl ring is often used to replace gem-dimethyl or other small alkyl groups.[2] Its utility in blocking metabolism stems from several key properties:
-
High C-H Bond Dissociation Energy: The strained ring system of a cyclopropyl group results in shorter, stronger carbon-hydrogen bonds. This increases the energy required for the initial hydrogen atom abstraction step, a common initiating event in cytochrome P450 (CYP) enzyme-mediated oxidation, thus making the group less susceptible to metabolic attack.[3]
-
Steric Hindrance: It can act as a steric shield, physically blocking CYP enzymes from accessing and oxidizing adjacent "soft spots" on a molecule.
-
Metabolic Diversion: A classic example of its successful application is pitavastatin, where the cyclopropyl group effectively diverts metabolism away from the major drug-metabolizing enzyme CYP3A4, thereby reducing the potential for drug-drug interactions.[3]
However, the cyclopropyl group is not metabolically inert. Its stability is highly context-dependent. When attached directly to an amine, it can be a metabolic liability. The well-known hepatotoxicity of the antibiotic trovafloxacin is linked to CYP-mediated oxidation of its cyclopropylamine moiety, which leads to ring-opening and the formation of reactive intermediates that can form covalent adducts with liver proteins.[3][4] In some cases, the cyclopropyl ring itself can undergo NADPH-dependent oxidation to form hydroxylated metabolites or open to form glutathione (GSH) conjugates, indicating a potential for bioactivation.[3][5]
The Fluoro Group: The Power of Electronegativity
Fluorine has become one of the most important elements in modern medicinal chemistry, primarily for its ability to block metabolic oxidation.[6] Its profound effects are rooted in its unique electronic properties:
-
Blocking Oxidative Hotspots: The carbon-fluorine (C-F) bond is exceptionally strong. Substituting a hydrogen atom with fluorine at a known site of metabolic oxidation (e.g., a para-position on a phenyl ring or a benzylic position) effectively prevents CYP-mediated hydroxylation at that site.[6][7][8]
-
Electronic Withdrawal: As the most electronegative element, fluorine exerts a strong electron-withdrawing effect. This can deactivate adjacent sites, making them less prone to oxidation.[7][9] This electronic modulation can also alter the pKa of nearby functional groups, influencing binding and solubility.
-
Conformational Effects: Fluorine substitution can alter the conformation of a molecule, which may improve its binding to the target receptor while making it a poorer substrate for metabolizing enzymes.[7]
Despite its reputation as a metabolic shield, fluorine substitution is not a panacea. The body's enzymatic machinery, particularly CYP enzymes, can catalyze oxidative defluorination.[10] This process can sometimes lead to the formation of toxic metabolites, such as quinone imines.[10][11] Furthermore, blocking one metabolic pathway can shunt the compound down an alternative route, a phenomenon known as "metabolic switching," which may produce unforeseen or undesirable metabolites.[12]
Head-to-Head Comparison
| Feature | 5-Cyclopropyl Derivative | 5-Fluoro Derivative |
| Primary Mechanism | Blocks oxidation via high C-H bond dissociation energy and steric hindrance.[3] | Blocks oxidation via high C-F bond strength and strong electron-withdrawing effects.[6][7] |
| Common Application | Replacing aliphatic groups (e.g., isopropyl) to improve stability while retaining sp3 character.[2] | Blocking aromatic or benzylic hydroxylation.[6][8] |
| Potential Liabilities | CYP-mediated ring-opening and bioactivation, especially when attached to an amine.[3][5] | Oxidative defluorination, potentially leading to reactive metabolites.[10] |
| Associated Enzymes | Primarily CYPs (e.g., CYP1A2 for cyclopropylamines).[3] | Primarily CYPs (e.g., P450 1A2, 3A4 for defluorination).[10] |
Experimental Design for In Vitro Metabolic Clearance
To empirically determine the metabolic stability of new chemical entities, a tiered in vitro approach is standard practice. The two most common systems are liver microsomes and cryopreserved hepatocytes.
-
Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of liver cells.[13] They are enriched in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[13][14] Microsomal stability assays are cost-effective, have high throughput, and are excellent for assessing a compound's susceptibility to oxidative metabolism.[13][15]
-
Hepatocytes: These are whole liver cells and are considered the "gold standard" for in vitro metabolism studies.[16] They contain the full complement of both Phase I and Phase II metabolizing enzymes (e.g., UGTs, SULTs) as well as active drug transporters, all within an intact cellular environment.[16][17][18] This provides a more comprehensive and physiologically relevant assessment of hepatic clearance.[16]
The primary endpoints of these assays are the compound's half-life (t½) and its intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug.[19]
Experimental Protocols
The following protocols represent self-validating systems. They include controls to ensure enzyme activity (positive controls) and to rule out non-enzymatic degradation (minus-cofactor controls), providing trustworthy and reproducible data.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This assay determines a compound's stability in the presence of Phase I metabolic enzymes.
Step-by-Step Methodology:
-
Preparation:
-
Thaw a vial of pooled human liver microsomes (e.g., 20 mg/mL stock) rapidly in a 37°C water bath and immediately place on ice.[20]
-
Prepare a 1 mg/mL working solution of microsomes in 0.1 M phosphate buffer (pH 7.4). Keep on ice.
-
Prepare a 1 µM test compound working solution in phosphate buffer. The final concentration of organic solvent (e.g., DMSO) should be ≤ 0.25%.[14]
-
Prepare a cofactor solution of 1 mM NADPH in phosphate buffer.[14]
-
Include positive control compounds (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance) and a negative control (incubation without NADPH).[13]
-
-
Incubation:
-
Pre-warm the microsomal working solution and test compound solution at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution to the microsome/compound mixture.
-
Incubate the reaction plate at 37°C with gentle shaking.
-
-
Sampling and Termination:
-
Analysis:
-
Centrifuge the terminated samples to precipitate the protein.
-
Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.[13]
-
-
Data Calculation:
-
Plot the natural logarithm (ln) of the percentage of parent compound remaining against time.
-
The slope of the linear regression line equals the elimination rate constant (-k).
-
Half-life (t½) is calculated as: 0.693 / k
-
Intrinsic Clearance (CLint) is calculated as: (0.693 / t½) * (mL incubation / mg microsomal protein)
-
Caption: Workflow for the Human Liver Microsomal (HLM) Stability Assay.
Protocol 2: Cryopreserved Human Hepatocyte Stability Assay
This assay provides a more comprehensive view of metabolic clearance, incorporating both Phase I and Phase II pathways.
Step-by-Step Methodology:
-
Preparation:
-
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath. Transfer to pre-warmed culture medium.
-
Determine cell viability and concentration using a method like trypan blue exclusion.
-
Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5 x 10⁶ viable cells/mL) in culture medium and equilibrate at 37°C in a CO₂ incubator.[21]
-
Prepare a 1 µM test compound working solution.
-
Include positive controls for Phase I (e.g., Verapamil) and Phase II (e.g., Umbelliferone) metabolism.[16]
-
-
Incubation:
-
Add the test compound working solution to the hepatocyte suspension in a 96-well plate to initiate the reaction.[18]
-
Incubate the plate at 37°C with gentle shaking.
-
-
Sampling and Termination:
-
Analysis:
-
Centrifuge the terminated samples to precipitate protein and cell debris.
-
Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.[16]
-
-
Data Calculation:
-
Plot the natural logarithm (ln) of the percentage of parent compound remaining against time.
-
The slope of the linear regression line equals the elimination rate constant (-k).
-
Half-life (t½) is calculated as: 0.693 / k
-
Intrinsic Clearance (CLint) is calculated as: (0.693 / t½) * (Volume of incubation / Number of cells in millions) and is expressed in µL/min/10⁶ cells.[17]
-
Caption: Workflow for the Cryopreserved Hepatocyte Stability Assay.
Data Presentation and Interpretation
To illustrate the potential outcomes, consider the following hypothetical dataset for a parent compound and its 5-cyclopropyl and 5-fluoro derivatives.
| Compound | Derivative Type | t½ in HLM (min) | CLint in HLM (µL/min/mg) | t½ in Hepatocytes (min) | CLint in Hepatocytes (µL/min/10⁶ cells) |
| Cmpd-Parent | - | 15 | 92.4 | 12 | 96.3 |
| Cmpd-Cyclopropyl | 5-Cyclopropyl | 48 | 28.9 | 45 | 25.7 |
| Cmpd-Fluoro | 5-Fluoro | >120 | <9.6 | 115 | 10.0 |
Interpretation of Hypothetical Data:
-
Parent Compound: Exhibits high clearance in both HLM and hepatocytes, suggesting it is rapidly metabolized, likely by both Phase I and Phase II enzymes.
-
Cyclopropyl Derivative: Shows a significant increase in half-life and a corresponding decrease in intrinsic clearance compared to the parent. This suggests the cyclopropyl group successfully blocked a primary site of Phase I (CYP-mediated) metabolism. The stability is consistent between HLM and hepatocytes, indicating it is also relatively stable towards Phase II enzymes.
-
Fluoro Derivative: Demonstrates the most profound effect, with a very long half-life and low clearance in both systems. This indicates that fluorine substitution at position 5 was highly effective at blocking the main metabolic pathway for this scaffold. The low clearance in hepatocytes confirms it is not susceptible to major Phase II metabolic routes either.
Strategic Application: A Logic-Driven Choice
The decision to use a cyclopropyl or fluoro group is guided by the specific metabolic liability you aim to correct.
Caption: Decision logic for choosing between fluoro and cyclopropyl substitution.
Conclusion
Both the 5-cyclopropyl and 5-fluoro groups are invaluable tools in the medicinal chemist's arsenal for enhancing metabolic stability. The cyclopropyl group offers a way to sterically and electronically shield aliphatic sites from oxidation, while the fluoro group provides a robust block for aromatic and benzylic hydroxylation through its powerful electronic effects.
The metabolic outcome of these substitutions is highly dependent on the overall molecular scaffold. Therefore, a deep mechanistic understanding must be paired with empirical in vitro testing. The liver microsomal and hepatocyte stability assays detailed in this guide provide a reliable and systematic framework for generating critical data, enabling a logical, evidence-based approach to designing drug candidates with optimized pharmacokinetic profiles and a higher probability of clinical success.
References
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Park, B. K., & Kitteringham, N. R. (1994). Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications. Drug metabolism reviews, 26(3), 605–643. [Link]
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Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
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Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
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PubMed. (1994). Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications. National Center for Biotechnology Information. [Link]
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Cyprotex | Evotec. (n.d.). Hepatocyte Stability. Evotec. [Link]
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Cyprotex | Evotec. (n.d.). Microsomal Stability. Evotec. [Link]
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Dalvie, D., et al. (2018). Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. Xenobiotica, 48(12), 1195-1204. [Link]
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Domainex. (n.d.). Microsomal Clearance/Stability Assay. Domainex. [Link]
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Domainex. (n.d.). Hepatocyte Stability Assay. Domainex. [Link]
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Creative Bioarray. (2025). Hepatocyte Stability Assay. Creative Bioarray. [Link]
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Zhang, Y., et al. (2021). Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. The University of Manchester Research Explorer. [Link]
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Maggs, J. L., et al. (1998). The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine. Journal of medicinal chemistry, 41(20), 3864–3873. [Link]
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Mercell. (n.d.). metabolic stability in liver microsomes. Mercell. [Link]
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Encyclopedia.pub. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]
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Bissel, P., & Castagnoli, N. Jr. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Archives of biochemistry and biophysics, 436(2), 265–275. [Link]
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protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. [Link]
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Kirsch, P. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2110-2116. [Link]
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Bessems, J., et al. (2018). Development of an in vitro metabolic hepatic clearance method. JRC Publications Repository. [Link]
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Johnson, B. M., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6216-6261. [Link]
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Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]
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Safety Operating Guide
Personal protective equipment for handling 5-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine
A Researcher's Guide to Safe Handling: 5-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine
This document provides a comprehensive operational and safety guide for laboratory professionals handling this compound. As a novel heterocyclic compound, it requires a cautious and well-informed approach to handling. This guide is built upon the foundational principles of laboratory safety, drawing from established protocols for similar chemical structures to ensure a multi-layered defense against potential hazards.
Disclaimer: The toxicological properties of this compound have not been fully investigated.[1] This guide is based on best practices for handling potentially hazardous research chemicals. The manufacturer's specific Safety Data Sheet (SDS) is the primary source of information and must be reviewed by all personnel before commencing any work. [2]
Understanding the Hazard: A Proactive Approach
This compound belongs to the family of nitrogen-containing heterocyclic compounds. While specific data is limited, related structures such as pyrazoles and pyridines can exhibit a range of hazardous properties, including but not limited to:
-
Skin and Eye Irritation: Many similar compounds are known to cause skin irritation and serious eye irritation or damage.[3][4][5]
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6]
-
Respiratory Irritation: May cause respiratory irritation if handled as a fine powder.[1][5]
Given these potential risks, a robust safety plan is not merely recommended; it is essential. The cornerstone of this plan is the Hierarchy of Controls , which prioritizes the most effective safety measures. Personal Protective Equipment (PPE), while critical, is the final line of defense.
Figure 1: The Hierarchy of Controls for Chemical Safety. This diagram illustrates the preferred order of risk mitigation strategies, from most to least effective.
Engineering and Administrative Controls: Your First Line of Defense
Before any PPE is selected, engineering and administrative controls must be in place.
-
Engineering Controls: All manipulations of this compound, especially handling of the solid form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] Ensure eyewash stations and safety showers are readily accessible and have been recently tested.[4]
-
Administrative Controls: Develop a written Standard Operating Procedure (SOP) for this chemical. All personnel must be trained on the SOP, the specific hazards, and emergency procedures.[2] Work with the smallest quantities necessary for the experiment.
Personal Protective Equipment (PPE): A Comprehensive Protocol
PPE is mandatory for all personnel handling this compound. The following table outlines the minimum requirements for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | ANSI Z87.1-rated safety glasses with side shields.[7] | Single pair of nitrile gloves. | Buttoned lab coat, long pants, and closed-toe shoes.[7][8] | Not typically required. |
| Weighing & Solution Preparation | Chemical splash goggles. A face shield worn over goggles is required if there is a significant splash hazard.[7] | Double-gloving with nitrile gloves. | Chemical-resistant lab coat or apron over a standard lab coat. | A NIOSH-approved N95 respirator is required when handling the powder outside of a fume hood.[9] |
| Chemical Reactions & Workup | Chemical splash goggles. | Double-gloving with nitrile gloves. Check manufacturer data for breakthrough times. | Chemical-resistant lab coat. | Not required if performed in a certified fume hood. |
Step-by-Step PPE Protocols
Adherence to proper donning and doffing procedures is critical to prevent cross-contamination.
Protocol 1: Donning PPE
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Body Protection: Don inner gloves. Don the lab coat, ensuring it is fully buttoned.
-
Respiratory Protection: If required, perform a seal check on your N95 respirator.
-
Eye Protection: Put on safety goggles or a face shield.
-
Hand Protection: Don outer gloves, pulling the cuffs over the sleeves of the lab coat.
Protocol 2: Doffing PPE (to be performed in a designated area)
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the exterior surface. Dispose of them in the designated hazardous waste container.
-
Body Protection: Unbutton the lab coat. Remove it by rolling it down from the shoulders, ensuring the contaminated exterior is folded inward.
-
Hand Hygiene: Wash hands thoroughly.
-
Eye Protection: Remove goggles or face shield from the back.
-
Respiratory Protection: Remove the respirator from the back.
-
Inner Gloves: Remove the final pair of gloves.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Decontamination and Disposal Plan
A clear plan for waste management is a regulatory and safety necessity.
-
Contaminated Materials: All disposable items that come into contact with the compound, including gloves, weigh paper, and pipette tips, must be disposed of as hazardous chemical waste.[10]
-
Container Management: Empty containers that held the compound must be triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous waste.[11] After rinsing, deface the label and dispose of the container according to your institution's guidelines.
-
Spill Response: In case of a spill, evacuate the area and alert your supervisor. Small spills inside a fume hood can be cleaned by trained personnel wearing appropriate PPE. Use an inert absorbent material, collect it in a sealed container, and dispose of it as hazardous waste.
Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[3][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
By integrating these safety protocols into your laboratory workflow, you build a culture of safety that protects researchers and ensures the integrity of your work.
References
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Available from: [Link]
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. Available from: [Link]
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A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Journal of Laboratory and Precision Medicine. Available from: [Link]
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available from: [Link]
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Navigating Laboratory Safety: Understanding OSHA and EPA Regulations While Protecting Your Employees. The EI Group. Available from: [Link]
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NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). Available from: [Link]
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Occupational Health Guidelines for Chemical Hazards (81-123). National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention (CDC). Available from: [Link]
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Chemical Safety in the Workplace. National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention (CDC). Available from: [Link]
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NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). Available from: [Link]
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-
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- Safety Data Sheet for a Pyrazole Deriv
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Disposal Methods for Chemical Waste: A Comprehensive Guide. Greenflow. Available from: [Link]
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- 1H-Pyrazolo[3,4-B]pyridine-4-carbaldehyde - MSDS. Capot Chemical.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
